Hdac6-IN-27
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H15N3O4 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC名 |
N-hydroxy-4-[(4-methoxyphenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C15H15N3O4/c1-22-13-8-6-12(7-9-13)17-15(20)16-11-4-2-10(3-5-11)14(19)18-21/h2-9,21H,1H3,(H,18,19)(H2,16,17,20) |
InChIキー |
IXUUXMKJAWDHKP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NO |
製品の起源 |
United States |
Foundational & Exploratory
Hdac6-IN-27: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly cytoplasmic. Its substrates are mainly non-histone proteins, such as α-tubulin and the heat shock protein 90 (Hsp90). By deacetylating these key proteins, HDAC6 plays a crucial role in regulating cellular processes like cell motility, protein quality control, and stress responses.
Hdac6-IN-27 is a potent and selective inhibitor of HDAC6. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from relevant studies, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows. While specific experimental data for this compound is emerging, this guide leverages established principles of selective HDAC6 inhibition to provide a thorough understanding of its biological effects.
Core Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the enzymatic activity of HDAC6. This inhibition leads to the hyperacetylation of its downstream targets, most notably α-tubulin and Hsp90.
-
α-tubulin Hyperacetylation: HDAC6 deacetylates acetylated α-tubulin, a modification associated with stable microtubules. By inhibiting HDAC6, this compound increases the levels of acetylated α-tubulin, leading to enhanced microtubule stability. This can, in turn, affect intracellular transport and cell motility.
-
Hsp90 Hyperacetylation: Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of HDAC6 by this compound results in the hyperacetylation of Hsp90, which impairs its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.
Furthermore, HDAC6 is involved in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins. By inhibiting HDAC6, this compound can disrupt this process, leading to an accumulation of toxic protein aggregates, which can be particularly detrimental to cancer cells.
Quantitative Data
The potency and selectivity of HDAC inhibitors are critical for their therapeutic potential. The following tables summarize the in vitro inhibitory activity of this compound and other well-characterized selective HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) |
| This compound | 15.9 | 6180.2 | 136.5 |
Data sourced from MedChemExpress and DC Chemicals.[1][2][3][4][5]
Table 2: Comparative In Vitro Inhibitory Activity of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 15 | >10,000 | >667 |
| Ricolinostat (ACY-1215) | 5 | 58 | 11.6 |
| Nexturastat A | 5 | >1000 | >200 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published studies for comparative purposes.[6][7][8][9][10][11][12][13]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the process of evaluating HDAC6 inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: HDAC6 deacetylates key cytoplasmic proteins, and its inhibition by this compound impacts major cellular processes.
Caption: A stepwise approach for the comprehensive characterization of novel HDAC6 inhibitors like this compound.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel inhibitors. Below are detailed methodologies for key experiments used to characterize HDAC6 inhibitors.
In Vitro HDAC Enzymatic Assay (IC50 Determination)
This assay quantifies the enzymatic activity of recombinant HDAC6 in the presence of an inhibitor to determine its half-maximal inhibitory concentration (IC50).
-
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer (e.g., Trichostatin A and trypsin)
-
Test inhibitor (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control.
-
Add the diluted inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][13][14]
-
Cellular α-tubulin Acetylation Assay (Western Blot)
This experiment assesses the ability of an inhibitor to increase the acetylation of α-tubulin, a key downstream target of HDAC6, in a cellular context.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVD membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.[14][15]
-
Cell Viability and Apoptosis Assays
These assays determine the effect of the inhibitor on cell proliferation and its ability to induce programmed cell death.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate.
-
Treat with a dose range of this compound for 24, 48, and 72 hours.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[13][16]
-
-
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Conclusion
This compound is a selective inhibitor of HDAC6 with a distinct mechanism of action centered on the hyperacetylation of non-histone protein targets. Its potency and selectivity make it a valuable tool for investigating the biological roles of HDAC6 and a promising candidate for therapeutic development. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel HDAC6 inhibitors, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
References
- 1. HDAC inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Featured products | DC Chemicals [dcchemicals.com]
- 5. Products | DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-27: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-27, also identified as compound 8c. This compound is a potent and selective inhibitor of HDAC6 with significant antiparasitic properties. This guide details its discovery within a series of 1,3-diphenylureido hydroxamates, its complete synthesis protocol, and a summary of its biological activity. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical synthesis and biological context.
Introduction to HDAC6 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins.[1] This deacetylation process leads to chromatin condensation and repression of gene transcription.[1] HDACs are divided into four classes, with HDAC6 being a unique member of the class IIb family.[1] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and possesses two catalytic domains.[1] Its substrates are mainly non-histone proteins, including α-tubulin and Hsp90, making it a key regulator of various cellular processes such as cell motility, protein degradation, and stress responses.[1] The dysregulation of HDAC6 has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1]
Discovery of this compound (compound 8c)
This compound (compound 8c) was discovered during the investigation of a series of 1,3-diphenylureido hydroxamate derivatives as potential histone deacetylase inhibitors with antiparasitic activity.[2] The design of this series was inspired by the structural features of known pan-HDAC inhibitors and aimed to explore new chemical scaffolds to identify potent and selective inhibitors, particularly against parasitic HDACs. Compound 8c emerged as a lead candidate from this series, demonstrating potent inhibitory activity against human HDAC6 and significant efficacy against the malaria parasite, Plasmodium falciparum.[2]
Physicochemical Properties and Inhibitory Activity
This compound is a small molecule with the chemical formula C₁₅H₁₅N₃O₄ and a molecular weight of 301.30 g/mol .[3] Its inhibitory activity against several human HDAC isoforms has been characterized, revealing a selective profile for HDAC6 over other isoforms.
| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
| This compound (8c) | 6180.2 | 15.9 | 136.5 |
| Table 1: In vitro inhibitory activity of this compound against human HDAC isoforms. Data sourced from commercial supplier information.[3] |
In the primary research, the focus was on its antiplasmodial activity, where it also showed potent inhibition of P. falciparum growth.
| Compound | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum Dd2 IC₅₀ (µM) |
| This compound (8c) | 0.74 | 0.8 |
| Table 2: Antiplasmodial activity of this compound against chloroquine-sensitive (3D7) and resistant (Dd2) strains of P. falciparum. Data extracted from Tavares et al. (2023).[2] |
Synthesis of this compound (compound 8c)
The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.
Figure 1: Synthetic workflow for this compound (compound 8c).
Detailed Experimental Protocol for Synthesis
The synthesis of this compound (compound 8c) follows a two-step procedure as reported by Tavares et al. (2023).[2]
Step 1: Synthesis of Methyl 4-(3-(4-methoxyphenyl)ureido)benzoate
To a solution of methyl 4-aminobenzoate in dichloromethane (B109758) (DCM), an equimolar amount of 4-methoxyphenyl isocyanate is added. The reaction mixture is stirred at room temperature for 16 hours. The resulting precipitate is filtered, washed with DCM, and dried to yield the intermediate urea derivative.
Step 2: Synthesis of N-hydroxy-4-(3-(4-methoxyphenyl)ureido)benzamide (this compound / compound 8c)
The methyl ester intermediate from Step 1 is dissolved in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). The solution is cooled to 0°C, and an aqueous solution of hydroxylamine (B1172632) (50 wt%) and sodium hydroxide (B78521) are added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then neutralized, and the product is isolated and purified.
Biological Evaluation: Experimental Protocols
In Vitro HDAC Inhibition Assay
The inhibitory activity of this compound against recombinant human HDAC isoforms is determined using a fluorogenic assay. The general protocol involves the incubation of the recombinant HDAC enzyme with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The deacetylation of the substrate by the enzyme is followed by the addition of a developer solution, which generates a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the compound. IC₅₀ values are then calculated from the dose-response curves.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of this compound is assessed against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. The parasites are cultured in human erythrocytes and treated with serial dilutions of the compound for a specified period. Parasite growth inhibition is quantified using a SYBR Green I-based fluorescence assay, which measures the proliferation of the parasites by intercalating with their DNA. The IC₅₀ values are determined from the resulting dose-response curves.[2]
Mechanism of Action and Signaling Pathways
HDAC6 exerts its biological functions through the deacetylation of key cytoplasmic proteins. Inhibition of HDAC6 by molecules like this compound leads to the hyperacetylation of these substrates, thereby modulating their activity and downstream signaling pathways.
Figure 2: Simplified signaling pathway illustrating the mechanism of HDAC6 inhibition.
By inhibiting HDAC6, this compound prevents the deacetylation of substrates like α-tubulin and Hsp90. The resulting hyperacetylation of α-tubulin is known to affect microtubule stability and dynamics. Similarly, the acetylation status of Hsp90 influences its chaperone activity, impacting the stability and function of its client proteins. These molecular events are thought to underlie the cellular effects observed upon treatment with HDAC6 inhibitors.
Conclusion
This compound is a valuable research tool for studying the biological roles of HDAC6. Its selective inhibitory profile and demonstrated antiparasitic activity highlight the therapeutic potential of targeting this enzyme. The synthetic route is straightforward, and the biological assays for its characterization are well-established. This technical guide provides a comprehensive resource for researchers interested in the discovery, synthesis, and application of this compound.
References
- 1. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-27: A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology, neurodegenerative disorders, and inflammatory diseases. Unlike other HDACs, which are primarily nuclear and regulate gene expression through histone deacetylation, HDAC6 is predominantly cytoplasmic. Its substrates are mainly non-histone proteins, including α-tubulin, cortactin, and Hsp90, making it a key regulator of cell motility, protein quality control, and microtubule dynamics. The development of selective HDAC6 inhibitors is a critical area of research to harness its therapeutic potential while minimizing off-target effects associated with pan-HDAC inhibitors. Hdac6-IN-27 is a novel compound identified as a potent HDAC inhibitor. This technical guide provides an in-depth analysis of its target specificity, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Profile
The inhibitory potency of this compound has been evaluated against several HDAC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its selectivity.
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. HDAC6) |
| HDAC6 | 15.9 | 1x |
| HDAC8 | 136.5 | ~8.6x |
| HDAC1 | 6180.2 | ~388.7x |
Data sourced from MedchemExpress, citing Tavares, M. T., et al. (2023).[1]
This data indicates that this compound is a potent inhibitor of HDAC6 with significant selectivity over HDAC1 and moderate selectivity over HDAC8.
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the HDAC6 signaling pathway and the experimental workflow used to determine its target specificity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the target specificity of an HDAC6 inhibitor like this compound.
Disclaimer: The following are generalized protocols. The specific conditions for generating the this compound data may have varied.
In Vitro HDAC Enzymatic Assay (Fluorogenic)
This assay quantitatively measures the enzymatic activity of HDAC isoforms and is the primary method for determining IC50 values.
Principle: A fluorogenic substrate, typically a peptide with an acetylated lysine (B10760008) residue and a quenched fluorophore, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme (e.g., trypsin) to cleave the peptide, releasing the fluorophore and generating a measurable signal. The intensity of the fluorescence is proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC6, HDAC8, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Excitation ~355 nm, Emission ~460 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in cold assay buffer.
-
Assay Plate Setup: To the wells of the microplate, add the assay buffer, followed by the diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add the diluted HDAC enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well to stop the HDAC reaction and initiate the release of the fluorophore. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract background fluorescence (wells with no enzyme). Normalize the data with 100% activity for vehicle-treated wells and 0% for a potent pan-HDAC inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot for Cellular Target Engagement
This cellular assay provides evidence of target engagement by measuring the acetylation level of a known HDAC6 substrate, α-tubulin. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin.
Principle: Cells are treated with the HDAC inhibitor. Following treatment, cells are lysed, and the proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetyl-α-tubulin at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates HDAC6 inhibition.[2][3]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Materials:
-
Cell line of interest
-
This compound
-
PBS and cell scrapers
-
PCR tubes or plates
-
Thermal cycler or heating blocks
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
High-speed centrifuge
-
Western blot materials (as described above)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins (e.g., multiple freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble HDAC6 protein using Western blot or other protein detection methods like ELISA.
-
Data Analysis: Plot the percentage of soluble HDAC6 against the temperature for both the treated and untreated samples. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement.
Conclusion
This compound demonstrates potent and selective inhibition of HDAC6 in biochemical assays. The provided experimental protocols offer a robust framework for researchers to independently verify its target specificity and further investigate its mechanism of action in a cellular context. The visualization of the HDAC6 signaling pathway highlights the critical cellular processes that can be modulated by this inhibitor. A comprehensive understanding of this compound's target engagement, as determined through the described experimental workflow, is paramount for its continued development as a potential therapeutic agent.
References
An In-depth Technical Guide to the Biological Activity of Selective HDAC6 Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Hdac6-IN-27." The following guide provides a comprehensive overview of the biological activity, experimental protocols, and signaling pathways associated with well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors. The data and methodologies presented are representative of the field and are intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective HDAC6 inhibition.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1] Its distinctive structure, featuring two catalytic domains and a zinc-finger ubiquitin-binding domain, allows it to regulate cell motility, protein degradation, and stress responses.[2][3] Key substrates of HDAC6 include α-tubulin, Hsp90, and cortactin.[4][5] By deacetylating these proteins, HDAC6 influences microtubule dynamics, chaperone activity, and cytoskeletal rearrangement.[1][4] Dysregulation of HDAC6 has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling target for therapeutic intervention.[2][6] Selective HDAC6 inhibitors are being investigated for their potential to modulate these pathological processes with potentially fewer side effects than pan-HDAC inhibitors.[1][7]
Quantitative Data on Selective HDAC6 Inhibitors
The following tables summarize the in vitro potency and cellular effects of several well-characterized selective HDAC6 inhibitors.
Table 1: In Vitro Potency of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | 15 | >1000 | >66 | [8] |
| ACY-1215 (Ricolinostat) | 5 | 998 | ~200 | [2] |
| WT161 | 1.2 | >1000 | >833 | [9] |
| ITF3756 | 5.6 | >1000 | >178 | [7] |
| Cmpd 6 (Adamantyl-based) | 4.1 | 0.3-2.0 | ~0.1-0.5 (HDAC1 selective) | [10] |
Table 2: Cellular Activity of Selective HDAC6 Inhibitors
| Compound | Cell Line | Concentration | Duration | Observed Effect | Reference |
| QTX125 | MINO, REC-1, IRM-2, HBL-2 | Not Specified | Not Specified | Increased α-tubulin acetylation | [1] |
| ITF3756 | HCC1806 | 1 µM | 16 hours | 2- to 6-fold increase in H3K27, H3K9, and H3K14 acetylation | [7] |
| Tubastatin A | MCF-7 | 5 µM | 24 hours | 40% increase in α-tubulin acetylation | [8] |
| Tubastatin A | MCF-7 | 30 µM | 24 hours | 70% increase in α-tubulin acetylation | [8] |
| WT161 (in combination with Bortezomib) | RPMI8226 | Not Specified | 48 hours | Enhanced cytotoxicity | [9] |
Signaling Pathways and Mechanisms of Action
Selective inhibition of HDAC6 leads to the hyperacetylation of its substrates, which in turn modulates several key cellular pathways.
Regulation of Microtubule Dynamics
One of the most well-established roles of HDAC6 is the deacetylation of α-tubulin.[3] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which is associated with increased microtubule stability and enhanced axonal transport.[8] This mechanism is of particular interest in neurodegenerative diseases where impaired axonal transport is a key pathological feature.[8]
Caption: Inhibition of HDAC6 leads to increased α-tubulin acetylation and enhanced microtubule stability.
Modulation of Protein Degradation Pathways
HDAC6 plays a critical role in the clearance of misfolded proteins through its involvement in the aggresome pathway.[2] The ubiquitin-binding domain of HDAC6 allows it to recognize and transport polyubiquitinated misfolded proteins to the aggresome for degradation.[2][9] Inhibition of HDAC6 can disrupt this process, leading to the accumulation of ubiquitinated proteins, which can be cytotoxic, particularly in cancer cells.[9] This provides a rationale for combining HDAC6 inhibitors with proteasome inhibitors in cancer therapy.[9]
Caption: HDAC6 facilitates the clearance of misfolded proteins via the aggresome pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of selective HDAC6 inhibitors.
In Vitro HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HDAC6 and other HDAC isoforms to assess potency and selectivity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in developer buffer)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the diluted compound, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a no-enzyme control and a vehicle (DMSO) control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis of α-tubulin Acetylation
Objective: To assess the effect of a selective HDAC6 inhibitor on the acetylation of its primary substrate, α-tubulin, in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel selective HDAC6 inhibitor typically follows a multi-step process from in vitro characterization to in vivo efficacy studies.
Caption: A typical preclinical workflow for the evaluation of a selective HDAC6 inhibitor.
Conclusion
Selective HDAC6 inhibitors represent a promising class of therapeutic agents with potential applications in oncology, neurodegeneration, and inflammatory diseases. Their mechanism of action, centered on the modulation of key cytoplasmic proteins, offers a targeted approach to therapy with a potentially favorable safety profile compared to non-selective HDAC inhibitors. The experimental protocols and workflows described herein provide a framework for the continued investigation and development of novel selective HDAC6 inhibitors. Further research will be crucial to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from these targeted therapies.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of HDAC6 in fibrosis: a novel and effective therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-27: A Technical Guide for Researchers
An In-depth Examination of the Selective HDAC6 Inhibitor for Drug Development Professionals
This technical guide provides a comprehensive overview of Hdac6-IN-27, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Tailored for researchers, scientists, and professionals in drug development, this document details the chemical properties, biological activity, relevant signaling pathways, and detailed experimental protocols associated with this compound.
Chemical Structure and Properties
This compound, also referred to as compound 8C in some literature, is a hydroxamate-based inhibitor with a 1,3-diphenylureido scaffold. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | N-hydroxy-4-(3-(4-methoxyphenyl)ureido)benzamide |
| CAS Number | 2758023-91-3 |
| Molecular Formula | C₁₅H₁₅N₃O₄ |
| Molecular Weight | 301.30 g/mol |
| SMILES String | O=C(C1=CC=C(NC(NC2=CC=C(OC)C=C2)=O)C=C1)NO |
Biological Activity and Selectivity
This compound demonstrates potent inhibitory activity against HDAC6 with significant selectivity over other HDAC isoforms, particularly the class I enzyme HDAC1. This selectivity is a critical attribute for a therapeutic candidate, as it may reduce off-target effects. The compound has also been shown to possess potent antiparasitic effects, specifically against Plasmodium falciparum, the parasite responsible for malaria.[1]
| Target Enzyme | IC₅₀ (nM) |
| HDAC6 | 15.9 |
| HDAC8 | 136.5 |
| HDAC1 | 6180.2 |
Data compiled from publicly available sources.[1][2][3][4][5][6]
Signaling Pathways and Mechanism of Action
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. The inhibition of HDAC6 by this compound is expected to modulate these pathways, which are implicated in diseases ranging from cancer to neurodegenerative disorders and parasitic infections.
α-Tubulin Deacetylation and Microtubule Dynamics
One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin. Acetylation of α-tubulin is associated with stable microtubules, while deacetylation by HDAC6 promotes microtubule dynamics. By inhibiting HDAC6, this compound increases α-tubulin acetylation, leading to microtubule stabilization. This can impact cell motility, migration, and intracellular transport.
Caption: this compound inhibits HDAC6, leading to increased tubulin acetylation and reduced cell motility.
Hsp90 Regulation and Protein Folding
HDAC6 also deacetylates the molecular chaperone Heat shock protein 90 (Hsp90). The acetylation status of Hsp90 is critical for its chaperone activity, which is essential for the proper folding and stability of numerous client proteins, many of which are involved in cancer signaling pathways. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, impairing its function and promoting the degradation of its client proteins.
Caption: this compound disrupts Hsp90 function, leading to client protein degradation.
Aggresome Pathway and Protein Degradation
HDAC6 plays a vital role in the cellular response to misfolded protein stress through the aggresome pathway. It recognizes and binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to the aggresome for subsequent degradation by autophagy. By modulating microtubule stability, this compound can impact this crucial protein quality control mechanism.
Caption: HDAC6 facilitates the clearance of misfolded proteins via the aggresome pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard procedures and should be optimized for specific laboratory conditions.
General Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. The key steps include the formation of a urea (B33335) linkage followed by the introduction of the hydroxamic acid moiety.
-
Step 1: Urea Formation: 4-aminobenzoic acid is reacted with 4-methoxyphenyl (B3050149) isocyanate in a suitable solvent such as dichloromethane (B109758) (DCM) at room temperature to yield 4-(3-(4-methoxyphenyl)ureido)benzoic acid.
-
Step 2: Esterification: The resulting carboxylic acid is then esterified, for example, by reacting with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, to produce methyl 4-(3-(4-methoxyphenyl)ureido)benzoate.
-
Step 3: Hydroxamic Acid Formation: The ester is converted to the final hydroxamic acid by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium hydroxide (B78521) in a solvent mixture like methanol and water.
-
Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro HDAC Enzymatic Assay
This assay is used to determine the IC₅₀ values of this compound against different HDAC isoforms. A fluorogenic substrate is typically used.
-
Materials:
-
Recombinant human HDAC1, HDAC6, and HDAC8 enzymes.
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution containing a lysine (B10760008) developer and a pan-HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.
-
This compound dissolved in DMSO.
-
96-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using a suitable software.
-
Antiparasitic Cell Viability Assay (SYBR Green I-based)
This assay is used to evaluate the efficacy of this compound against Plasmodium falciparum.
-
Materials:
-
Chloroquine-sensitive or resistant strains of P. falciparum.
-
Human erythrocytes (O+).
-
Complete RPMI 1640 medium supplemented with AlbuMAX II.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
This compound and control antimalarial drugs (e.g., chloroquine).
-
96-well microplates.
-
-
Procedure:
-
Maintain synchronized P. falciparum cultures at the ring stage.
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
Add serial dilutions of this compound to a 96-well plate.
-
Add the parasite culture to each well and incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader (excitation at ~485 nm and emission at ~530 nm).
-
Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the inhibitor concentration.
-
Western Blot Analysis of Protein Acetylation
This method is used to assess the effect of this compound on the acetylation levels of its substrates, such as α-tubulin and histones.
-
Materials:
-
Cell line of interest (e.g., a human cancer cell line or parasite culture).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors.
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Histone H3, anti-Histone H3.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and transfer membranes (e.g., PVDF).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
-
References
Data Presentation: A Framework for Hdac6-IN-27 Potency
An In-Depth Technical Guide to Assessing the In Vitro Potency of Hdac6-IN-27
For researchers, scientists, and drug development professionals, understanding the in vitro potency of a novel histone deacetylase 6 (HDAC6) inhibitor is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of the core methodologies, data presentation, and conceptual frameworks necessary to evaluate a compound such as this compound.
A systematic approach to data presentation is crucial for the clear interpretation and comparison of a compound's inhibitory activity. The following table provides a structured template to summarize the quantitative data for this compound. This format allows for a concise overview of the inhibitor's potency and selectivity across various HDAC isoforms.
Table 1: In Vitro Potency and Selectivity Profile of this compound
| Assay Type | Target | Cell Line / Enzyme Source | IC50 (nM) |
| Enzymatic Assay | HDAC6 | Recombinant Human | [Insert Value] |
| HDAC1 | Recombinant Human | [Insert Value] | |
| HDAC2 | Recombinant Human | [Insert Value] | |
| HDAC3 | Recombinant Human | [Insert Value] | |
| HDAC8 | Recombinant Human | [Insert Value] | |
| HDAC10 | Recombinant Human | [Insert Value] | |
| Cellular Assay | Tubulin Acetylation | [e.g., MCF-7, HeLa] | [Insert EC50 Value] |
| Cellular Assay | Histone H3 Acetylation | [e.g., MCF-7, HeLa] | [Insert EC50 Value] |
Experimental Protocols: Key Methodologies
Detailed and reproducible experimental protocols are the foundation of reliable potency determination. Below are methodologies for key experiments typically employed in the characterization of HDAC6 inhibitors.
HDAC Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HDAC proteins.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC6 and other HDAC isoforms to assess potency and selectivity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A (TSA) and trypsin in assay buffer)
-
This compound compound series
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well, with the exception of the negative control wells.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer solution contains a broad-spectrum HDAC inhibitor (like TSA) to halt the reaction and a protease (trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15 minutes to allow for complete development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cellular Tubulin Acetylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit HDAC6 activity within a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing tubulin hyperacetylation in a chosen cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, or a relevant line for the intended therapeutic area)
-
Cell culture medium and supplements
-
This compound compound series
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Plot the normalized signal against the concentration of this compound and determine the EC50 value.
Visualizing Experimental and Logical Frameworks
Diagrams are invaluable for illustrating complex workflows and biological pathways, providing an intuitive understanding of the processes involved.
Caption: Workflow for determining the in vitro potency of this compound.
The signaling pathway diagram below illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins and how an inhibitor like this compound can modulate these processes. HDAC6 is a crucial regulator of various cellular functions through its deacetylation of non-histone proteins.[1] Its substrates include α-tubulin and the heat shock protein 90 (HSP90).[2] The deacetylation of α-tubulin by HDAC6 is important for microtubule stability and cell motility.[2]
Caption: HDAC6 signaling pathway and point of inhibition by this compound.
References
Hdac6-IN-27: A Chemical Probe for Histone Deacetylase 6 (HDAC6)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-27, also identified as compound 8c in the primary literature, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6)[1]. As a member of the 1,3-diphenylureido hydroxamate scaffold, this small molecule serves as a valuable chemical probe for investigating the biological functions of HDAC6. This enzyme is a unique, primarily cytoplasmic, class IIb histone deacetylase with a multitude of non-histone substrates, making it a compelling target for therapeutic intervention in various diseases, including cancer and parasitic infections. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, experimental protocols, and the cellular pathways it influences.
Data Presentation
Biochemical Potency and Selectivity
This compound exhibits significant potency for human HDAC6, with notable selectivity over other HDAC isoforms. The inhibitory activities are summarized in the table below.
| Target | IC50 (nM) |
| Human HDAC6 | 15.9 |
| Human HDAC8 | 136.5 |
| Human HDAC1 | 6180.2 |
Data sourced from MedchemExpress, citing Tavares et al., 2023.[1]
Antiparasitic and Cytotoxic Activity
This compound has demonstrated potent activity against the malaria parasite Plasmodium falciparum, including drug-resistant strains, while exhibiting lower cytotoxicity against human cells.
| Cell Line / Strain | IC50 (µM) |
| P. falciparum 3D7 (drug-sensitive) | 0.74 |
| P. falciparum Dd2 (drug-resistant) | 0.8 |
| Human Foreskin Fibroblasts (HFF) | >10 |
Data for compound 8c from Tavares et al., 2023.
Experimental Protocols
Recombinant Human HDAC Enzymatic Assay
This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against purified recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC6, and HDAC8 enzymes
-
HDAC assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Boc-Lys(Ac)-AMC fluorogenic substrate
-
Developer solution (Trypsin in assay buffer)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in HDAC assay buffer.
-
In a 96-well plate, add the diluted compound solutions.
-
Add the recombinant HDAC enzyme to each well.
-
Initiate the reaction by adding the Boc-Lys(Ac)-AMC substrate.
-
Incubate the plate at 37°C for the specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values using a suitable software.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is used to evaluate the efficacy of this compound against P. falciparum malaria parasites.
Materials:
-
Synchronized P. falciparum cultures (e.g., 3D7 and Dd2 strains)
-
Complete parasite culture medium
-
Human red blood cells
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
This compound (or other test compounds)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the culture medium.
-
Plate the synchronized ring-stage parasites in 96-well plates.
-
Add the diluted compounds to the wells.
-
Incubate the plates for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
After incubation, lyse the cells by adding SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Human cell line (e.g., Human Foreskin Fibroblasts - HFF)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Visualization of Pathways and Workflows
HDAC6 Signaling Pathways
HDAC6 is involved in numerous cellular processes through the deacetylation of non-histone proteins. Its inhibition by this compound can modulate these pathways. Key substrates of HDAC6 include α-tubulin, cortactin, and Hsp90, implicating it in cell motility, protein quality control, and stress responses.
Caption: Overview of HDAC6 signaling and points of intervention by this compound.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the initial characterization of a novel HDAC6 inhibitor like this compound.
Caption: A streamlined workflow for the evaluation of this compound.
References
The Role of Selective HDAC6 Inhibition in Neurodegenerative Disease Models: A Technical Guide
An In-depth Examination of Hdac6-IN-27 and Other Key Inhibitors for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Histone deacetylase 6 (HDAC6), a predominantly cytoplasmic enzyme, has emerged as a compelling therapeutic target for a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin and Hsp90. Its inhibition offers a multifaceted approach to combatting neurodegeneration by enhancing microtubule-based axonal transport, facilitating the clearance of toxic protein aggregates, and mitigating oxidative stress. This guide provides a comprehensive overview of the role of selective HDAC6 inhibitors in preclinical models of neurodegenerative diseases, with a specific focus on the available data for this compound and more extensively studied compounds like Tubastatin A and Ricolinostat (ACY-1215). This document is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the design and execution of future research in this promising area of drug discovery.
The Rationale for Targeting HDAC6 in Neurodegenerative Disease
Neurodegenerative diseases are often characterized by the progressive dysfunction and loss of neurons. Key pathological hallmarks include the disruption of axonal transport, leading to energy deficits and accumulation of cellular waste, and the aggregation of misfolded proteins, which triggers cellular stress and apoptosis.
HDAC6 plays a critical role in these processes through its deacetylase activity. Deacetylation of α-tubulin by HDAC6 leads to less stable microtubules, which are the cellular highways for axonal transport. By inhibiting HDAC6, microtubules become hyperacetylated, promoting their stability and enhancing the transport of essential cargoes like mitochondria and neurotrophic factors.
Furthermore, HDAC6 is involved in the cellular response to protein aggregation. It mediates the collection of misfolded, ubiquitinated proteins into an aggresome for subsequent clearance by autophagy. While this is a protective mechanism, in the context of chronic neurodegenerative disease, the system can be overwhelmed. The precise role of HDAC6 inhibition in this context is still under investigation, with some studies suggesting it can enhance the clearance of certain protein aggregates.
Quantitative Data on Selective HDAC6 Inhibitors
While specific in-depth studies on this compound in neurodegenerative models are limited, its biochemical profile demonstrates its potency and selectivity for HDAC6. To provide a broader context for researchers, the following tables summarize the quantitative data for this compound and other widely used selective HDAC6 inhibitors.
Table 1: In Vitro Potency of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound | 15.9 | 6180.2 | 136.5 | ~389 | [1] |
| Tubastatin A | 15 | >1000 | - | >66 | [2] |
| Ricolinostat (ACY-1215) | 5 | 60 | - | 12 | [3] |
| CAY10603 | 0.002 | 271 | 6851 | 135,500 | [4] |
Table 2: Effects of Selective HDAC6 Inhibitors in Neurodegenerative Disease Models
| Compound | Disease Model | System | Concentration/Dose | Duration | Key Quantitative Findings | Reference |
| Tubastatin A | Alzheimer's Disease (APP/PS1 mice) | In vivo | 25 mg/kg, i.p. | 3 weeks | Alleviated cognitive deficits; Reduced Aβ load and tau hyperphosphorylation. | [5] |
| Ricolinostat (ACY-1215) | Alzheimer's Disease (APP/PS1 mice) | In vivo | 50 mg/kg, p.o. | 3 weeks | Improved cognitive function; Decreased Aβ deposition and tau pathology. | [5] |
| Tubastatin A | Oxidative Stress Model | Primary cortical neurons | 10 µM | 24 hours | Provided near-complete protection against homocysteic acid-induced neuronal death. | [2] |
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of HDAC6 in Neurodegeneration
The following diagram illustrates the central role of HDAC6 in cellular processes relevant to neurodegenerative diseases and the mechanism of action of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac6-IN-27 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available information, including specific quantitative data and detailed experimental protocols for a compound designated "Hdac6-IN-27," is limited. This guide provides a comprehensive overview of the role of selective Histone Deacetylase 6 (HDAC6) inhibitors in cancer cell line studies, utilizing data and methodologies from research on well-characterized selective HDAC6 inhibitors as representative examples. This information is intended to serve as a foundational resource for researchers investigating novel HDAC6 inhibitors.
Executive Summary
Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes integral to cancer progression, including cell motility, protein quality control, and signaling pathways.[1] Unlike other HDACs that primarily act on nuclear histones, HDAC6's main substrates are non-histone proteins such as α-tubulin and Hsp90.[2] Inhibition of HDAC6 leads to the hyperacetylation of these substrates, resulting in microtubule stabilization, disruption of cell migration, and ultimately, the induction of apoptosis in cancer cells.[3] This targeted approach is anticipated to have a more favorable safety profile compared to pan-HDAC inhibitors. This guide summarizes the anti-proliferative activity of selective HDAC6 inhibitors against various cancer cell lines, details key experimental protocols for their evaluation, and illustrates the core signaling pathways involved.
Quantitative Data on Selective HDAC6 Inhibitor Efficacy
The following tables summarize the reported efficacy of representative selective HDAC6 inhibitors across various cancer cell lines. These values provide a benchmark for the expected potency of novel selective HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | Enzymatic Assay | [4] |
| ITF3756 | HDAC6 | ~10 | Enzymatic Assay | [5] |
| Tubastatin A | HDAC6 | 16 | Enzymatic Assay | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Table 2: Anti-proliferative Activity of ACY-1215 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Multiple Myeloma | MM.1S | 0.01 |
| Breast Cancer | MDA-MB-231 | 2.5 |
| Lung Cancer | A549 | 5.0 |
| Colon Cancer | HCT116 | 3.2 |
| Ovarian Cancer | SKOV3 | 1.8 |
Note: IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a 72-hour treatment period.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to characterize the effects of a selective HDAC6 inhibitor in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well plates
-
Selective HDAC6 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the HDAC6 inhibitor in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[6]
Western Blot Analysis for α-Tubulin Acetylation
This protocol assesses the target engagement of a selective HDAC6 inhibitor by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cancer cell lines
-
Selective HDAC6 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the HDAC6 inhibitor for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Quantify the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry is used to quantify the band intensities. The level of acetylated α-tubulin is normalized to the total α-tubulin level.[1][7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines
-
Selective HDAC6 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the HDAC6 inhibitor at various concentrations for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[8]
Signaling Pathways and Visualizations
HDAC6 inhibition impacts several critical signaling pathways in cancer cells. The diagrams below, generated using Graphviz, illustrate these relationships.
Caption: Mechanism of action of a selective HDAC6 inhibitor.
Caption: General workflow for evaluating this compound.
Caption: HDAC6 inhibition and the MAPK/ERK pathway.[9][10]
Conclusion
Selective inhibition of HDAC6 represents a promising avenue for cancer therapy. The methodologies and representative data presented in this guide provide a framework for the preclinical evaluation of novel HDAC6 inhibitors like this compound. Future studies should focus on elucidating the specific activity of new compounds across a broad range of cancer cell lines and further exploring their mechanism of action to identify patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of histone deacetylase 6 destabilizes ERK phosphorylation and suppresses cancer proliferation via modulation of the tubulin acetylation-GRP78 interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hdac6-IN-27 in Aggresome Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the cellular landscape, maintaining protein homeostasis, or proteostasis, is paramount for survival. The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of misfolded or damaged proteins. However, when the UPS is overwhelmed or impaired, cells activate an alternative protective mechanism: the formation of aggresomes. Aggresomes are pericentriolar inclusion bodies where misfolded protein aggregates are sequestered for eventual clearance by autophagy. A key regulator of this process is Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, class IIb histone deacetylase. HDAC6 facilitates the transport of ubiquitinated protein aggregates along the microtubule network to the microtubule-organizing center (MTOC) to form the aggresome.[1][2]
This technical guide delves into the role of HDAC6 in aggresome formation and explores the potential effects of a specific inhibitor, Hdac6-IN-27. Due to the limited publicly available data on this compound's direct impact on aggresome formation, this document will also draw upon the established effects of other selective HDAC6 inhibitors to provide a comprehensive overview for research and drug development professionals.
This compound: A Profile
This compound (also known as compound 8C) is a potent inhibitor of HDAC6.[3] Its inhibitory activity has been quantified against several HDAC isoforms, demonstrating a degree of selectivity for HDAC6.
Quantitative Data: this compound Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | HDAC6 | 15.9 |
| This compound | HDAC8 | 136.5 |
| This compound | HDAC1 | 6180.2 |
Table 1: Inhibitory concentration (IC50) values of this compound against various HDAC isoforms. Data sourced from MedchemExpress.[3]
While these values highlight the potency and selectivity of this compound, further studies are required to elucidate its specific effects on the biological pathway of aggresome formation. The compound has also been noted for its potent antiparasitic effects.[3]
The Core Mechanism: HDAC6 in Aggresome Formation
HDAC6 plays a crucial scaffolding role in the collection and transport of misfolded protein aggregates. This process involves several key steps:
-
Recognition of Ubiquitinated Proteins: HDAC6 possesses a zinc finger ubiquitin-binding domain (ZnF-UBP) that specifically recognizes and binds to polyubiquitinated misfolded proteins.[4]
-
Linkage to the Dynein Motor Complex: HDAC6 acts as an adaptor protein, linking the ubiquitinated protein cargo to the dynein motor complex, which is responsible for retrograde transport along microtubules.[1]
-
Microtubule-Based Transport: The entire complex of HDAC6, ubiquitinated proteins, and the dynein motor is actively transported along the microtubule network towards the minus-end, which is located at the MTOC.
-
Aggresome Formation: Upon reaching the MTOC, the protein aggregates coalesce to form a single, large inclusion body known as the aggresome. This sequestration is a cytoprotective response, isolating potentially toxic protein aggregates from the rest of the cytoplasm.
-
Autophagic Clearance: Finally, the aggresome is cleared by the autophagy-lysosome pathway.
HDAC6-mediated aggresome formation pathway.
The Impact of HDAC6 Inhibition on Aggresome Formation
Inhibition of HDAC6's catalytic activity disrupts its ability to facilitate aggresome formation. This has been demonstrated with several selective HDAC6 inhibitors, including Ricolinostat (B612168) (ACY-1215) and WT161. The primary consequence of HDAC6 inhibition is the blockage of the transport of ubiquitinated protein aggregates to the MTOC.[5][6] This leads to an accumulation of smaller protein aggregates dispersed throughout the cytoplasm.
In the context of cancer therapy, particularly in multiple myeloma, this disruption of the aggresome pathway has a synergistic effect with proteasome inhibitors (e.g., bortezomib, carfilzomib).[7][8] Proteasome inhibitors block the primary degradation pathway for misfolded proteins, leading to their accumulation. The cell then relies on the aggresome pathway as a compensatory escape mechanism. By simultaneously inhibiting HDAC6, this escape route is cut off, leading to a massive buildup of toxic protein aggregates and ultimately inducing apoptosis.[5][8]
Effects of Selective HDAC6 Inhibitors on Aggresome Formation
| Inhibitor | Effect on Aggresome Formation | Cellular Context | Key Findings |
| Ricolinostat (ACY-1215) | Inhibition/Blockage | Multiple Myeloma (MM) cells | In combination with carfilzomib, ricolinostat blocked the accumulation of ubiquitinated proteins in aggresomes, leading to enhanced apoptosis.[5][8] |
| WT161 | Abrogation | Mantle Cell Lymphoma (MCL) cells | WT161, especially when combined with carfilzomib, abrogated aggresome formation and induced endoplasmic reticulum (ER) stress, sensitizing cells to apoptosis.[6] |
| Tubastatin A | Disruption | Pancreatic Cancer cells | HDAC6 knockdown or inhibition with Tubastatin A disrupted aggresome formation and enhanced bortezomib-induced apoptosis.[9] |
Table 2: Summary of the effects of various selective HDAC6 inhibitors on aggresome formation.
Experimental Protocols: Aggresome Formation Assay
The following is a generalized protocol for assessing the effect of a compound, such as this compound, on aggresome formation using immunofluorescence microscopy.
Objective: To visualize and quantify the formation of aggresomes in cultured cells following treatment with an HDAC6 inhibitor and a proteasome inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, MM.1S)
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132, bortezomib)
-
HDAC6 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies:
-
Anti-ubiquitin antibody (to detect protein aggregates)
-
Anti-gamma-tubulin antibody (to mark the MTOC)
-
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 60-70%).
-
Compound Treatment:
-
Treat cells with the proteasome inhibitor (e.g., 1-10 µM MG132) for a sufficient duration (e.g., 16-24 hours) to induce aggresome formation.
-
In parallel, co-treat cells with the proteasome inhibitor and various concentrations of the HDAC6 inhibitor (this compound).
-
Include appropriate vehicle controls.
-
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (anti-ubiquitin and anti-gamma-tubulin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and allow to dry.
-
Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the ubiquitin staining (aggresomes), gamma-tubulin staining (MTOC), and DAPI staining (nuclei). Analyze the images to quantify the percentage of cells with aggresomes and the localization of ubiquitinated protein aggregates.
Experimental workflow for an aggresome formation assay.
Conclusion and Future Directions
HDAC6 is a critical mediator of aggresome formation, a key cellular response to protein aggregate stress. Inhibition of HDAC6 disrupts this pathway, leading to the accumulation of cytotoxic protein aggregates, an effect that can be synergistically exploited in cancer therapy. This compound is a potent and selective HDAC6 inhibitor, and based on the evidence from other selective inhibitors, it is highly likely to impede aggresome formation.
However, to confirm this and to fully characterize its potential, further research is necessary. Direct experimental validation of the effect of this compound on aggresome formation using assays such as the one described above is a crucial next step. Additionally, exploring its synergistic potential with proteasome inhibitors in various cancer models could unveil new therapeutic strategies. The continued investigation into the role of specific HDAC6 inhibitors like this compound will undoubtedly provide valuable insights for drug development professionals in the fields of oncology and neurodegenerative diseases where protein aggregation is a common pathological hallmark.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ricolinostat (ACY‐1215) induced inhibition of aggresome formation accelerates carfilzomib‐induced multiple myeloma cell death | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Selective HDAC6 Inhibitors in Cell Culture
For Research Use Only.
Introduction
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb histone deacetylase family, primarily located in the cytoplasm.[1] Unlike other HDACs that mainly target nuclear histones, HDAC6 has a distinct substrate specificity for non-histone proteins, including α-tubulin, Hsp90, and cortactin.[2] Its involvement in crucial cellular processes such as cell motility, protein quality control, and stress response has made it a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders.[1][3] Selective HDAC6 inhibitors are being investigated for their potential to modulate these pathways with greater specificity and potentially fewer side effects than pan-HDAC inhibitors.[3]
This document provides detailed application notes and generalized protocols for the use of a selective HDAC6 inhibitor, referred to herein as Hdac6-IN-27, in a cell culture setting. The methodologies and principles described are based on established research with well-characterized selective HDAC6 inhibitors.
Mechanism of Action
This compound is a small molecule inhibitor designed to specifically target the catalytic domain of HDAC6. By inhibiting HDAC6, it prevents the deacetylation of its key cytoplasmic substrates. The primary mechanism involves the hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics, thereby impacting cell migration and mitosis.[4][5] Additionally, inhibition of HDAC6 leads to the hyperacetylation of Hsp90, a chaperone protein responsible for the stability and function of numerous client proteins, many of which are oncoproteins.[4] This can lead to the degradation of these client proteins, inducing cell stress and apoptosis.[6] HDAC6 also plays a role in the aggresome pathway, a cellular process for clearing misfolded proteins.[7][8]
Data Presentation
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a known selective HDAC6 inhibitor, Tubacin, in various urothelial cancer cell lines. This data can serve as a reference for determining the effective concentration range of this compound in similar experimental setups.
| Cell Line | HDAC6 Expression | IC50 of Tubacin (µM) |
| UM-UC-3 | High | 6.6 |
| T-24 | Low | 12.0 |
| 639-V | High | >20 |
| RT-112 | High | >20 |
Data adapted from a study on urothelial cancer cells.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C and 5% CO2.[10]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a plate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Western Blot for α-Tubulin Acetylation
This protocol assesses the target engagement of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
This compound
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (acetylated α-tubulin, total α-tubulin, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture dishes and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).[10]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[10]
-
Quantify the protein concentration of the lysates using a BCA assay.[10]
-
Denature the protein samples by boiling in Laemmli buffer.[10]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Mandatory Visualizations
Caption: Signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Experimental workflow for this compound in cell-based assays.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limited efficacy of specific HDAC6 inhibition in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Selective HDAC6 Inhibitors in Mice
For research, scientific, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction.[1][2][3] Its substrates are predominantly non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[4][5][6] Dysregulation of HDAC6 activity has been implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6][7][8] Consequently, selective inhibitors of HDAC6 have emerged as promising therapeutic agents.[1][7][9]
This document provides detailed application notes and protocols for the use of selective HDAC6 inhibitors in murine models, based on publicly available data for well-characterized compounds such as Ricolinostat (ACY-1215), Tubastatin A, Nexturastat A, and KA2507. It is important to note that "Hdac6-IN-27" does not appear to be a publicly documented compound; therefore, the following information is provided as a general guide for working with selective HDAC6 inhibitors in a preclinical setting.
Data Presentation: In Vitro Potency and In Vivo Efficacy of Selective HDAC6 Inhibitors
The following tables summarize the biochemical potency and preclinical anti-tumor efficacy of several selective HDAC6 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| KA2507 | HDAC6 | 2.5 | - | Biochemical | [10][11][12][13] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | - | Biochemical | [14] |
| HDAC1 | 58 | - | Biochemical | [14] | |
| HDAC2 | 48 | - | Biochemical | [14] | |
| HDAC3 | 51 | - | Biochemical | [14] | |
| Nexturastat A | HDAC6 | 5 | - | Biochemical | [15] |
| B16 (murine melanoma) | 14,300 | B16 | Antiproliferative | [15] | |
| Tubastatin A | HDAC6 | 15 | - | Biochemical | [16] |
| Inhibitor | Mouse Model | Dosage and Administration | Treatment Schedule | Efficacy | Reference |
| KA2507 | B16-F10 melanoma | Not specified | Not specified | Anti-tumor efficacy observed | [10][17] |
| CT26 colorectal cancer | Not specified | Not specified | Anti-tumor efficacy observed | [10][11] | |
| MC38 colorectal cancer | Not specified | Not specified | Anti-tumor efficacy observed | [10] | |
| Ricolinostat (ACY-1215) | Multiple Myeloma Xenograft | 50 mg/kg, i.p. | Daily | Not specified | [18] |
| Endotoxic shock | 30 mg/kg, i.p. | Day 2, 4, and 3 hours before endpoint | Reduced NETosis and inflammation | [19] | |
| KP mice (lung cancer) | 50 mg/kg, i.p. | Daily for 7 days | Increased tumor-infiltrating CD8+ T cells | [19] | |
| Nexturastat A | RPMI-8226 Multiple Myeloma Xenograft | Not specified, s.c. injection of cells | Every two days for 20 days | Reduction in tumor weight and size | [20][21] |
| Tubastatin A | Intracerebral Hemorrhage | 25 and 40 mg/kg, i.p. | 30 min before ICH induction | Reduced neurological impairments and brain edema | [16] |
| Osteoarthritis | Not specified | Not specified | Ameliorated cartilage degradation | [22] | |
| Analog 14 (TO-317 derivative) | SM1 melanoma | Not specified | Not specified | 56% tumor growth inhibition | [23] |
Experimental Protocols
General Guidelines for In Vivo Administration
Vehicle Formulation: The solubility of HDAC6 inhibitors can vary. Common vehicle formulations include:
-
For Ricolinostat (ACY-1215): A solution can be prepared by dissolving the compound in DMSO, then diluting with PEG300, Tween80, and ddH2O. For example, a 1 mL working solution can be made by adding 50 μL of a 100 mg/mL DMSO stock to 400 μL of PEG300, followed by 50 μL of Tween80 and 500 μL of ddH2O.[18]
-
For Tubastatin A: A solution can be prepared by dissolving in 4% DMSO and then diluting with 40% Polyethylene glycol 300 (PEG300) in double-distilled water.[16]
-
For Nexturastat A: A stock solution in DMSO can be diluted in phosphate-buffered saline (PBS).[20]
Routes of Administration:
-
Intraperitoneal (i.p.) injection: This is a common and convenient route for administering HDAC6 inhibitors to mice.[16][18][19]
-
Oral gavage (p.o.): Some inhibitors are orally bioavailable.[24]
-
Subcutaneous (s.c.) injection: This route has also been used.[8]
Recommended Volumes and Needle Sizes: Adhere to institutional guidelines for animal welfare. General recommendations for substance administration in mice are available.[25][26]
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol is a general guideline based on studies with various HDAC6 inhibitors.[10][17][20][21]
1. Cell Culture and Implantation:
- Culture a murine cancer cell line (e.g., B16-F10 melanoma, CT26 colorectal carcinoma) under standard conditions.
- Harvest cells and resuspend in sterile PBS or an appropriate medium at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 μL of the cell suspension into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 for B16-F10).
2. Tumor Growth and Treatment Initiation:
- Monitor tumor growth by measuring the longest and shortest diameters with a caliper every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
3. Drug Administration:
- Prepare the HDAC6 inhibitor in a suitable vehicle at the desired concentration.
- Administer the inhibitor to the treatment group via the chosen route (e.g., i.p. or oral gavage) according to the predetermined schedule (e.g., daily, every other day).
- Administer an equal volume of the vehicle to the control group.
4. Monitoring and Endpoint:
- Continue to monitor tumor volume and body weight throughout the study.
- Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
- Excise tumors, weigh them, and process for further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).
Protocol 2: Pharmacodynamic Analysis of HDAC6 Inhibition in Splenic Tissue
This protocol is adapted from studies assessing the in vivo target engagement of HDAC inhibitors.[27]
1. Animal Treatment:
- Administer a single dose of the HDAC6 inhibitor or vehicle to mice via the desired route.
- Include multiple time points post-administration (e.g., 2, 4, 8, 24 hours) to assess the duration of target engagement.
2. Tissue Collection:
- At each time point, euthanize a cohort of mice.
- Immediately collect the spleen and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
3. Protein Extraction:
- Homogenize the frozen spleen tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysate at high speed to pellet cellular debris.
- Collect the supernatant containing the protein extract.
4. Western Blot Analysis:
- Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against acetylated α-tubulin (a marker of HDAC6 inhibition) and total α-tubulin (as a loading control) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HDAC6 deacetylates α-tubulin and Hsp90, impacting microtubule stability and client protein function.
Caption: Workflow for assessing the anti-tumor efficacy of an HDAC6 inhibitor in a syngeneic mouse model.
Caption: Workflow for pharmacodynamic analysis of HDAC6 inhibition in mouse spleen.
References
- 1. mdpi.com [mdpi.com]
- 2. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 7. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 8. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical Development and First-in-Human Study of KA2507, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. ambeed.com [ambeed.com]
- 20. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of Histone Deacetylase 6 by Tubastatin A Attenuates the Progress of Osteoarthritis via Improving Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications [pubmed.ncbi.nlm.nih.gov]
- 24. akjournals.com [akjournals.com]
- 25. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 26. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of HDAC6 Inhibitors
Disclaimer: Information regarding a specific compound designated "Hdac6-IN-27" was not available in the public domain at the time of this writing. The following application notes and protocols are based on published in vivo studies of other selective HDAC6 inhibitors and are intended to serve as a general guide for researchers and drug development professionals. It is imperative to conduct dose-escalation and toxicity studies for any new compound, including specific inhibitors of HDAC6, to determine a safe and effective dose.
Introduction to HDAC6 Inhibition in Vivo
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein degradation, cell migration, and microtubule dynamics, by deacetylating non-histone proteins like α-tubulin and Hsp90.[1][2] Its involvement in the pathology of diseases such as cancer and neurodegenerative disorders has made it an attractive therapeutic target.[3][4][5] Selective HDAC6 inhibitors have shown promise in preclinical animal models for a range of conditions, including multiple myeloma, mantle cell lymphoma, glioblastoma, and Alzheimer's disease.[1][4][6][7]
These application notes provide a summary of reported in vivo dosages and experimental protocols for several selective HDAC6 inhibitors, which can be used as a starting point for designing new in vivo studies.
In Vivo Dosages of Selective HDAC6 Inhibitors
The following table summarizes the in vivo dosages for several well-characterized selective HDAC6 inhibitors from various preclinical studies. This data can guide the initial dose selection for novel HDAC6 inhibitors.
| Inhibitor | Animal Model | Dosage | Route of Administration | Disease Model | Reference |
| WT161 | Mice | 50 mg/kg | Intraperitoneal (i.p.) | Multiple Myeloma | [1] |
| Tubastatin A | rTg4510 mice | 25 mg/kg | Intraperitoneal (i.p.) | Tauopathy | [3] |
| 5-Aroylindole 6 | 3xTg-AD mice | 50 and 100 mg/kg | Intraperitoneal (i.p.) | Alzheimer's Disease | [3] |
| MPT0G211 | 3xTg-AD mice | 50 mg/kg | Intraperitoneal (i.p.) | Alzheimer's Disease | [3] |
| ACY-738 | FVB non-transgenic mice | 0.5 mg/kg | Subcutaneous (s.c.) | Acute study | [3] |
| QTX125 | Mice | Not specified | Not specified | Mantle Cell Lymphoma | [2][6] |
| JOC1 | Immunodeficient mice | 40 mg/kg | Intraperitoneal (i.p.) | Glioblastoma | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments. Below are generalized protocols based on the cited literature for conducting in vivo studies with HDAC6 inhibitors.
Animal Models and Husbandry
-
Animal Models: The choice of animal model is dependent on the disease being studied. Common models include:
-
Xenograft models: For cancer studies, human cancer cell lines (e.g., MM.1S for multiple myeloma, U87-MG for glioblastoma) are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID or nude mice).[1][7]
-
Transgenic models: For neurodegenerative diseases, transgenic mice expressing mutant human proteins are used (e.g., rTg4510 for tauopathy, 3xTg-AD for Alzheimer's disease).[3]
-
-
Husbandry: All animal studies should be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Animal Ethics Committee.[1]
Preparation and Administration of HDAC6 Inhibitors
-
Vehicle Selection: The choice of vehicle for dissolving the HDAC6 inhibitor is critical for ensuring bioavailability and minimizing toxicity. The specific vehicle is often not detailed in the provided search results but should be determined based on the physicochemical properties of the inhibitor. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing DMSO and/or Tween 80.
-
Route of Administration: The route of administration depends on the desired systemic exposure and the properties of the compound.
-
Intraperitoneal (i.p.) injection: This is a common route for systemic administration in preclinical studies.[1][3][7]
-
Subcutaneous (s.c.) injection: This route can provide a slower release and more sustained exposure.[3]
-
Intravenous (i.v.) injection: This route provides immediate and complete bioavailability.[1]
-
Treatment Schedule and Monitoring
-
Treatment Schedule: The dosing frequency and duration will vary depending on the study's objectives and the pharmacokinetic profile of the inhibitor.
-
Monitoring:
-
Tumor Growth: In cancer models, tumor volume should be monitored regularly (e.g., every two days).[2]
-
Animal Health: The general health and body weight of the animals should be monitored throughout the study to assess for any potential toxicity.[7]
-
Behavioral Tests: In neurodegenerative disease models, behavioral tests are used to assess cognitive function.[3]
-
Biomarker Analysis: At the end of the study, tissues can be collected for immunohistochemical or biochemical analysis to assess target engagement (e.g., levels of acetylated α-tubulin) and therapeutic efficacy.[3]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified HDAC6 Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. pnas.org [pnas.org]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a potential PET probe for HDAC6 imaging in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
- 7. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-27 Western Blot Analysis of Acetylated Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-27 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a class IIb histone deacetylase that is primarily localized in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins. One of its key substrates is α-tubulin, a major component of microtubules. The acetylation of α-tubulin at lysine-40 is a post-translational modification associated with microtubule stability and flexibility. By inhibiting the deacetylase activity of HDAC6, this compound leads to an accumulation of acetylated α-tubulin (hyperacetylation). This modulation of tubulin acetylation can impact microtubule-dependent processes such as cell motility, intracellular transport, and cell division, making HDAC6 an attractive therapeutic target in various diseases, including cancer and neurodegenerative disorders.
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. This application note provides a detailed protocol for utilizing western blotting to assess the pharmacological activity of this compound by measuring the increase in acetylated α-tubulin in cultured cells.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the direct inhibition of the HDAC6 enzyme. This prevents the removal of acetyl groups from α-tubulin, leading to its hyperacetylation. This straightforward pathway can be effectively monitored using a western blot, as depicted in the workflow below.
Caption: Experimental workflow for assessing this compound activity.
Data Presentation
The following table summarizes representative quantitative data for the effect of selective HDAC6 inhibitors on acetylated tubulin levels as determined by western blot analysis. While specific data for this compound is not yet widely published, the expected outcome based on its high potency would be a significant, dose-dependent increase in acetylated tubulin. For experimental planning, a dose-response and time-course experiment is recommended to determine the optimal conditions for this compound in the cell line of choice.
| Treatment | Concentration (nM) | Treatment Time (hours) | Cell Line | Fold Increase in Acetylated Tubulin (normalized to total α-tubulin) |
| Vehicle (DMSO) | - | 24 | HeLa | 1.0 |
| This compound | 10 | 24 | HeLa | Expected 1.5 - 3.0 |
| This compound | 100 | 24 | HeLa | Expected 3.0 - 7.0 |
| This compound | 1000 | 24 | HeLa | Expected >7.0 |
| Tubastatin A (Positive Control) | 1000 | 24 | HeLa | ~5.0 - 10.0 |
Note: The fold increase values for this compound are expected ranges and should be experimentally determined.
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa, HEK293, or SH-SY5Y cells are suitable choices. HeLa cells are recommended as a starting point due to their robust growth and common use in western blotting.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Positive Control: Tubastatin A (a well-characterized selective HDAC6 inhibitor).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with:
-
Protease Inhibitor Cocktail
-
HDAC Inhibitors (e.g., 10 mM Sodium Butyrate and 5 µM Trichostatin A) to preserve acetylation during lysis.
-
-
Protein Quantification Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 4-12% Bis-Tris precast gels or reagents for hand-casting.
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40) antibody (e.g., Cell Signaling Technology, #5335)
-
Mouse anti-α-Tubulin antibody (loading control) (e.g., Cell Signaling Technology, #3873)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Detailed Methodology
1. Cell Culture and Treatment
-
Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. A final concentration range of 10 nM to 1000 nM is recommended for initial experiments.
-
Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 6, 12, or 24 hours).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor's DMSO content.
-
Include a positive control, such as 1 µM Tubastatin A, for 24 hours.
2. Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and HDAC inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
4. Stripping and Re-probing for Loading Control
-
After imaging for acetylated tubulin, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against total α-tubulin (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Repeat steps 8-12 to detect the total α-tubulin as a loading control.
5. Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for both acetylated-α-tubulin and total α-tubulin.
-
Normalize the intensity of the acetylated-α-tubulin band to the intensity of the corresponding total α-tubulin band for each sample.
-
Calculate the fold change in acetylated tubulin for each treatment condition relative to the vehicle control.
Troubleshooting
-
No or weak signal for acetylated tubulin:
-
Increase the concentration of this compound or the treatment time.
-
Ensure that HDAC inhibitors were added to the lysis buffer.
-
Check the primary and secondary antibody dilutions and incubation times.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., increase blocking time or try a different blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Uneven loading:
-
Ensure accurate protein quantification and equal loading of protein in each lane.
-
Carefully examine the total α-tubulin bands to confirm even loading.
-
This detailed protocol provides a robust framework for assessing the cellular activity of this compound. Optimization of inhibitor concentration and treatment duration for the specific cell line and experimental conditions is recommended to achieve the most reliable and reproducible results.
Hdac6-IN-27: Application Notes and Protocols for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins, most notably α-tubulin. By deacetylating α-tubulin on lysine-40, HDAC6 regulates microtubule stability and dynamics. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which is associated with stabilized microtubules and has therapeutic potential in oncology and neurodegenerative diseases.
Hdac6-IN-27 is a potent and selective inhibitor of HDAC6. These application notes provide a comprehensive guide for utilizing this compound in immunofluorescence (IF) staining protocols to investigate its effects on cellular processes, particularly the acetylation of α-tubulin.
Data Presentation
The inhibitory activity of this compound and its selectivity over other HDAC isoforms are critical for designing and interpreting experiments. The following table summarizes the key quantitative data for this compound.
| Compound | Target | Parameter | Value |
| This compound | HDAC6 | IC₅₀ | 15.9 nM |
| This compound | HDAC8 | IC₅₀ | 136.5 nM |
| This compound | HDAC1 | IC₅₀ | 6180.2 nM |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC₅₀, the more potent the inhibitor.
Experimental Protocols
This section provides a detailed protocol for inducing and detecting the hyperacetylation of α-tubulin in cultured cells treated with this compound using immunofluorescence microscopy. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
A. Cell Culture and Treatment with this compound
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549, SH-SY5Y)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
Sterile glass coverslips or chamber slides
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells onto sterile glass coverslips in a multi-well plate or directly into chamber slides at a density that will achieve 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare working solutions of this compound by diluting the DMSO stock solution in fresh, pre-warmed cell culture medium. A final concentration range of 100 nM to 1 µM is a recommended starting point for observing significant α-tubulin hyperacetylation.
-
Prepare a vehicle control by adding the same concentration of DMSO to the culture medium as used for the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a duration sufficient to induce hyperacetylation. A treatment time of 4-24 hours is generally effective.[1][2] The optimal time should be determined empirically for the specific cell line and experimental goals.
B. Immunofluorescence Staining of Acetylated α-Tubulin
Materials:
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-acetylated α-tubulin (Clone 6-11B-1)
-
Secondary antibody: Fluorochrome-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Fixation: After treatment, aspirate the culture medium and gently wash the cells twice with warm PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the anti-acetylated α-tubulin antibody in the blocking buffer (a starting dilution of 1:1000 is recommended). Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions. From this step onwards, protect the samples from light. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to visualize the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorochrome and DAPI. Capture images of both vehicle-treated and this compound-treated cells using identical acquisition settings (e.g., exposure time, laser power, gain) for accurate comparison.
C. Quantitative Image Analysis
To obtain quantitative data on the effect of this compound, the fluorescence intensity of acetylated α-tubulin can be measured using image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Acquire multiple images from random fields of view for each experimental condition.
-
For each image, outline individual cells or a region of interest (ROI).
-
Measure the mean fluorescence intensity of the acetylated α-tubulin signal within each cell or ROI.
-
Subtract the background fluorescence from a region with no cells.
-
Calculate the average fluorescence intensity for each treatment group.
-
Normalize the data to a loading control if necessary (e.g., total α-tubulin staining in a separate channel).
-
Perform statistical analysis to determine the significance of the observed differences between the vehicle control and this compound treated groups. An increase in fluorescence intensity in the treated cells indicates an increase in α-tubulin acetylation.[3][4][5]
Visualizations
Signaling Pathway of HDAC6 Action
Caption: Mechanism of this compound action on key substrates.
Experimental Workflow for Immunofluorescence
Caption: Workflow for this compound immunofluorescence staining.
References
- 1. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Composite microtubules of the axon: quantitative analysis of tyrosinated and acetylated tubulin along individual axonal microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Degradation Pathways Using a Selective HDAC6 Inhibitor (e.g., Hdac6-IN-27)
Disclaimer: Specific experimental data for Hdac6-IN-27 is limited in publicly available literature. The following application notes and protocols are based on the established principles of selective Histone Deacetylase 6 (HDAC6) inhibition. The quantitative data provided is for well-characterized selective HDAC6 inhibitors, such as Tubastatin A and Ricolinostat, and should serve as a reference for designing experiments with this compound. Researchers should optimize protocols for their specific experimental conditions.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that plays a critical role in cellular protein quality control. It functions at the crossroads of the two major protein degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. HDAC6 contains two catalytic domains and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP), which allows it to recognize and bind to polyubiquitinated misfolded proteins.
By deacetylating non-histone protein substrates like α-tubulin and cortactin, HDAC6 regulates microtubule dynamics and actin remodeling. This activity is crucial for the transport of misfolded protein aggregates to form a perinuclear structure called an aggresome. The formation of the aggresome is a key cellular strategy to manage proteotoxic stress when the UPS is overwhelmed. Subsequently, these aggresomes are cleared by the autophagy pathway. Therefore, selective inhibition of HDAC6 provides a powerful tool for researchers to investigate the intricate mechanisms of protein degradation and cellular responses to protein misfolding.
Data Presentation: In Vitro Potency of Selective HDAC6 Inhibitors
The following table summarizes the in vitro potency of representative selective HDAC6 inhibitors against various HDAC isoforms. This data is crucial for selecting appropriate concentrations for cellular assays and for understanding the selectivity profile of the inhibitor.
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 15[1][2][3][4] | >15,000 | >15,000 | >15,000 | 854 | >1000 |
| Ricolinostat (ACY-1215) | 5[5][6][7] | 58[5][8] | 48[5][8] | 51[5][8] | 100[8] | ~11.6 |
| WT161 | 0.4[9] | 8.35[9] | 15.4[9] | - | - | ~20.9 |
| ACY-738 | 1.7[9] | - | - | - | - | >60 over Class I HDACs |
Signaling Pathways and Experimental Workflows
HDAC6 in Protein Degradation Pathways
HDAC6 plays a pivotal role in linking the ubiquitin-proteasome system with autophagy for the clearance of misfolded protein aggregates. When the proteasome is impaired or overwhelmed, ubiquitinated proteins accumulate. HDAC6 binds to these polyubiquitinated proteins and facilitates their transport along microtubules to the microtubule-organizing center (MTOC) to form an aggresome. This process is dependent on the deacetylase activity of HDAC6 on α-tubulin. The aggresome is then cleared by the autophagy pathway.
Caption: Role of HDAC6 in linking the UPS and autophagy for clearing protein aggregates.
Experimental Workflow for Assessing this compound Activity
A typical workflow to study the effects of a selective HDAC6 inhibitor on protein degradation pathways involves treating cells with the inhibitor, followed by a series of biochemical and cellular assays to measure target engagement and downstream effects.
Caption: A general experimental workflow for characterizing the effects of this compound.
Experimental Protocols
Western Blot for Acetylated α-Tubulin and Autophagy Markers (LC3-II)
This protocol is used to assess the inhibition of HDAC6 activity by measuring the acetylation of its primary substrate, α-tubulin, and to monitor autophagy by detecting the conversion of LC3-I to LC3-II.
Materials:
-
Cells of interest (e.g., HeLa, SH-SY5Y)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels (12% or 15% for LC3)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-LC3B, anti-p62, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[10]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.[10]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size. Use a higher percentage gel (e.g., 15%) for better resolution of LC3-I and LC3-II.[10]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize acetylated-α-tubulin to total α-tubulin and LC3-II to a loading control like β-actin. An increase in acetylated-α-tubulin indicates HDAC6 inhibition. An increase in the LC3-II band suggests an accumulation of autophagosomes.
Immunoprecipitation (IP) of Ubiquitinated Proteins
This protocol is designed to determine if HDAC6 inhibition affects the ubiquitination status of specific proteins or the overall pool of ubiquitinated proteins.
Materials:
-
Treated cell lysates (as prepared for Western Blot, but with deubiquitinase inhibitors like NEM included in the lysis buffer)[11]
-
Antibody against the protein of interest or an anti-ubiquitin antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
IP wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Pre-clearing Lysates: Incubate cell lysates (500 µg - 1 mg) with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-ubiquitin) and incubate overnight at 4°C with rotation.
-
Bead Binding: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold IP wash buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analysis: Analyze the eluates by Western blotting with an antibody against the protein of interest to detect its ubiquitinated forms.
Aggresome Detection Assay
This immunofluorescence-based assay visualizes the formation of aggresomes, which is a key process regulated by HDAC6.
Materials:
-
Cells cultured on glass coverslips
-
This compound and a proteasome inhibitor (e.g., MG-132, as a positive control)[12]
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-ubiquitin, anti-vimentin, or an aggresome detection reagent[12][13]
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound. A positive control group should be treated with a proteasome inhibitor like MG-132 to induce aggresome formation.[12]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.[12]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Aggresomes typically appear as a bright, perinuclear inclusion body.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of this compound.
Materials:
-
Cells plated in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., SDS-HCl or DMSO)[15]
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 24, 48, or 72 hours.[15]
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Incubate overnight or shake for 15 minutes, depending on the solution used.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubastatin A - Chemietek [chemietek.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. Targeting the integrated networks of aggresome formation, proteasome, and autophagy potentiates ER stress-mediated cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Hdac6-IN-27 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for Alzheimer's disease (AD). Its primary cytoplasmic localization and its role in key cellular processes implicated in AD pathogenesis make it an attractive candidate for drug development. HDAC6 is involved in the deacetylation of non-histone proteins such as α-tubulin and cortactin, thereby regulating microtubule dynamics, axonal transport, and autophagy – all of which are disrupted in AD.[1][2] Furthermore, HDAC6 has been linked to the clearance of protein aggregates, including tau and amyloid-beta (Aβ), and the modulation of neuroinflammation.[1][2] Inhibition of HDAC6 has been shown to restore cognitive function and reduce pathological hallmarks in preclinical models of AD.[3]
These application notes provide a comprehensive overview of the potential use of Hdac6-IN-27, a novel HDAC6 inhibitor, in Alzheimer's disease research. The provided protocols and data serve as a guide for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds.
Data Presentation: Efficacy of HDAC6 Inhibitors
Quantitative data for novel compounds like this compound would need to be determined experimentally. The following table summarizes key quantitative data for well-characterized HDAC6 inhibitors that have been investigated in the context of neurodegenerative diseases, providing a benchmark for the evaluation of new chemical entities.
| Compound | Target(s) | IC50 (HDAC6) | In Vitro Model | In Vivo Model | Key Findings | Reference |
| This compound | HDAC6 | To be determined | To be determined | To be determined | To be determined | N/A |
| Tubastatin A | HDAC6-selective | 15 nM | Primary neurons | rTg4510 tau transgenic mice | Increased α-tubulin acetylation, rescued axonal transport deficits, improved memory, and reduced total tau levels. | [4] |
| ACY-1215 (Ricolinostat) | HDAC6-selective | 5 nM | Neuronal cell lines | APP/PS1 mice | Ameliorated cognitive impairment by promoting tubulin acetylation, reducing Aβ and hyperphosphorylated tau, and facilitating their clearance. | |
| Panobinostat | Pan-HDAC inhibitor | 27 nM (HDAC6) | SH-SY5Y neuronal cells | N/A | Inhibited HDAC6, enhanced neprilysin levels, and reduced Aβ load. | [5] |
| Citarinostat (ACY-241) | HDAC6-selective | ~2.8 nM | Various cancer cell lines | N/A | Potent HDAC6 inhibition. |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of HDAC6 Inhibition in Alzheimer's Disease
Caption: Proposed mechanism of this compound in AD.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Evaluation of this compound in an AD Mouse Model
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vitro HDAC6 Enzymatic Inhibition Assay
Objective: To determine the IC50 value of this compound for HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
This compound
-
Positive control inhibitor (e.g., Tubastatin A)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to each well, except for the no-enzyme control wells.
-
Add the serially diluted this compound, positive control, or vehicle (e.g., DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for Acetylated α-tubulin in Neuronal Cells
Objective: To assess the effect of this compound on the acetylation of its primary substrate, α-tubulin, in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed neuronal cells in appropriate culture dishes and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize the acetylated-α-tubulin signal to total α-tubulin or β-actin.
In Vivo Treatment of an Alzheimer's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in an AD mouse model.
Materials:
-
Alzheimer's disease mouse model (e.g., 5XFAD or rTg4510) and wild-type littermates.
-
This compound
-
Vehicle solution for drug administration
-
Equipment for drug administration (e.g., gavage needles, syringes)
-
Apparatus for behavioral testing (e.g., Morris water maze, Y-maze)
Procedure:
-
Acclimate the mice to the housing and handling conditions.
-
Randomly assign mice to treatment groups (e.g., wild-type + vehicle, AD model + vehicle, AD model + this compound).
-
Administer this compound or vehicle to the mice according to the desired dosing regimen (e.g., daily intraperitoneal injection or oral gavage) for a specified duration (e.g., 4-8 weeks).
-
Monitor the health and body weight of the mice throughout the treatment period.
-
At the end of the treatment period, perform a battery of behavioral tests to assess cognitive function.
-
Following behavioral testing, euthanize the mice and collect brain tissue for subsequent histological and biochemical analyses (e.g., immunohistochemistry for Aβ and p-Tau, Western blot for synaptic markers).
Note: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound represents a potential therapeutic agent for Alzheimer's disease by targeting a key enzyme involved in multiple pathological pathways. The application notes and protocols provided herein offer a framework for the systematic evaluation of this compound and other novel HDAC6 inhibitors. Through rigorous in vitro and in vivo testing, the therapeutic potential of these compounds can be thoroughly investigated, paving the way for the development of new and effective treatments for this devastating neurodegenerative disease.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 3. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease. [diagenode.com]
- 4. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of Hdac6-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[1][2] Its diverse functions are attributed to the deacetylation of non-histone protein substrates such as α-tubulin, Hsp90, and cortactin.[3][4][5] The dysregulation of HDAC6 activity has been implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a prominent therapeutic target.[2][6]
Hdac6-IN-27 is a potent and selective inhibitor of HDAC6. Its selectivity makes it a valuable chemical probe for studying the biological functions of HDAC6 and a promising starting point for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for identifying and characterizing HDAC6 inhibitors like this compound from large compound libraries. This document provides detailed protocols and application notes for the screening of this compound in common HTS formats.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against HDAC isoforms is a critical parameter determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | HDAC6 | 15.9 | Biochemical Assay |
| This compound | HDAC8 | 136.5 | Biochemical Assay |
| This compound | HDAC1 | 6180.2 | Biochemical Assay |
Table 1: Inhibitory activity of this compound against various HDAC isoforms. Data sourced from MedchemExpress.[7]
Signaling Pathway of HDAC6
HDAC6's primary role in the cytoplasm involves the regulation of key proteins through deacetylation. A simplified representation of the HDAC6 signaling pathway, highlighting its interaction with major substrates, is depicted below.
Caption: Simplified HDAC6 signaling pathway in the cytoplasm.
Experimental Protocols
Biochemical Fluorogenic High-Throughput Screening Assay
This protocol describes a common method for screening HDAC6 inhibitors in a high-throughput format using a fluorogenic substrate. The principle of this assay is that the deacetylation of the substrate by HDAC6 allows for cleavage by a developer enzyme, which releases a fluorescent molecule. The intensity of the fluorescence is proportional to the activity of HDAC6.
Experimental Workflow:
Caption: Workflow for a fluorogenic HDAC6 HTS assay.
Materials and Reagents:
-
Recombinant Human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A, a pan-HDAC inhibitor)
-
This compound
-
DMSO
-
384-well black, flat-bottom plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range for IC50 determination. Typically, an 11-point, 3-fold serial dilution is performed.
-
Include a positive control (e.g., a known HDAC6 inhibitor like Trichostatin A) and a negative control (DMSO vehicle).
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 5 µL) of the diluted compounds, positive control, and negative control into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant HDAC6 enzyme in cold assay buffer.
-
Add the HDAC6 enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic HDAC6 substrate in assay buffer.
-
Add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on enzyme activity and substrate concentration.
-
-
Reaction Termination and Signal Development:
-
Add the developer solution (e.g., 25 µL) to all wells. This will stop the HDAC6 reaction and initiate the development of the fluorescent signal.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
High-Content Analysis (HCA) for Cellular HDAC6 Inhibition
This cell-based assay provides a more physiologically relevant assessment of HDAC6 inhibition by measuring the acetylation of its primary substrate, α-tubulin, within cells.
Experimental Workflow:
Caption: Workflow for a high-content analysis of HDAC6 inhibition.
Materials and Reagents:
-
A suitable cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
384-well imaging plates (black, clear bottom)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: mouse anti-acetylated-α-tubulin
-
Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate for 18-24 hours.
-
-
Cell Staining:
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with the blocking solution for 1 hour.
-
Incubate the cells with the primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and Hoechst stain (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system. At least two channels should be used: one for the nuclear stain (e.g., DAPI channel for Hoechst) and one for the acetylated-α-tubulin stain (e.g., FITC channel for Alexa Fluor 488).
-
Use image analysis software to identify individual cells based on the nuclear stain and quantify the mean fluorescence intensity of the acetylated-α-tubulin signal in the cytoplasm of each cell.
-
Calculate the average fluorescence intensity for each treatment condition.
-
-
Data Analysis:
-
Normalize the data to positive and negative controls.
-
Plot the normalized fluorescence intensity against the log of the inhibitor concentration and fit the data to determine the half-maximal effective concentration (EC50).
-
Conclusion
The protocols outlined in these application notes describe robust and reliable methods for the high-throughput screening and characterization of HDAC6 inhibitors such as this compound. The biochemical fluorogenic assay is well-suited for primary screening of large compound libraries due to its simplicity and speed. The high-content analysis provides valuable secondary screening data on the compound's activity in a cellular context, confirming on-target engagement and providing a more physiologically relevant measure of potency. Together, these assays are powerful tools in the discovery and development of novel HDAC6-targeted therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hdac6-IN-27: A Tool for Investigating Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-27 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is predominantly localized in the cytoplasm. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins, with α-tubulin being one of the most significant. The deacetylation of α-tubulin by HDAC6 plays a crucial role in regulating microtubule dynamics, stability, and function.[1] This makes this compound a valuable chemical probe for investigating the intricate cellular processes governed by microtubules, including intracellular transport, cell migration, and cell division. These application notes provide a comprehensive guide to utilizing this compound for studying microtubule dynamics, complete with detailed protocols and data presentation.
Mechanism of Action
HDAC6 removes the acetyl group from the ε-amino group of α-tubulin Lys40, a post-translational modification that occurs on microtubules.[2] Acetylation is generally associated with stable, long-lived microtubules, while deacetylation by HDAC6 is linked to dynamic, unstable microtubules.[2] By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated microtubules.[3] This hyperacetylation is correlated with altered microtubule-dependent processes, such as decreased cell motility.[3]
Data Presentation
The following tables summarize the quantitative data for this compound and provide a comparison with other common HDAC inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | IC50 (nM) |
| This compound | HDAC6 | 15.9 |
| HDAC8 | 136.5 | |
| HDAC1 | 6180.2 |
Data sourced from publicly available information.
Table 2: Comparison of IC50 Values for Various HDAC Inhibitors
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC3 (nM) | HDAC8 (nM) |
| This compound | 15.9 | 6180.2 | - | 136.5 |
| ACY-1215 | 17 | 230 | 161.2 | >5000 |
| CUDC-907 | 27 | 1.7 | 1.8 | - |
| Tubastatin A | 15 | - | - | - |
IC50 values are approximate and can vary between studies. This table is for comparative purposes. Data compiled from multiple sources.[4][5]
Signaling Pathway and Experimental Workflow
Caption: HDAC6 signaling pathway in microtubule deacetylation.
Caption: General experimental workflow using this compound.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC inhibitors suppress the proliferation, migration and invasiveness of human head and neck squamous cell carcinoma cells via p63-mediated tight junction molecules and p21-mediated growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Hdac6-IN-27: A Potent and Selective Tool for the Investigation of Autophagy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-27, also known as compound 8C, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including protein quality control and autophagy. Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 deacetylates a number of cytoplasmic proteins, including α-tubulin and cortactin, making it a key regulator of cytoskeleton dynamics and intracellular trafficking. Its involvement in the autophagic pathway, particularly in the fusion of autophagosomes with lysosomes, positions HDAC6 as a compelling target for research in neurodegenerative diseases, cancer, and other conditions where autophagy is dysregulated. This compound, with its high selectivity for HDAC6, serves as a valuable chemical probe to dissect the specific roles of this enzyme in autophagy.
Mechanism of Action of HDAC6 in Autophagy
HDAC6 is a multifaceted regulator of autophagy, primarily impacting the late stages of the pathway. Its key functions include:
-
Autophagosome-Lysosome Fusion: HDAC6 is crucial for the fusion of autophagosomes with lysosomes to form autolysosomes, the sites of degradation.[1][2][3][4] HDAC6 promotes this fusion by recruiting a cortactin-dependent actin-remodeling machinery. This leads to the assembly of an F-actin network that facilitates the maturation of autophagosomes.[1][2] Inhibition of HDAC6 activity has been shown to impair this fusion process, leading to an accumulation of autophagosomes.[1][3]
-
Aggresome Processing: HDAC6 plays a central role in the cellular response to misfolded protein stress by mediating the collection of ubiquitinated protein aggregates into a perinuclear structure called the aggresome. This process facilitates the clearance of these aggregates via autophagy.
-
Microtubule Dynamics: As a major α-tubulin deacetylase, HDAC6 influences the stability and function of the microtubule network. This is critical for the transport of autophagosomes and lysosomes within the cell.
This compound as a Research Tool
This compound provides a powerful tool to specifically interrogate the functions of HDAC6 in autophagy. By selectively inhibiting HDAC6, researchers can study the consequences of impaired HDAC6 activity on autophagic flux and its downstream effects on cellular homeostasis.
Quantitative Data for this compound
| Target | IC50 (nM) |
| HDAC6 | 15.9 |
| HDAC8 | 136.5 |
| HDAC1 | 6180.2 |
Caption: Table 1. Inhibitory activity of this compound against different HDAC isoforms. Data demonstrates the high selectivity of this compound for HDAC6.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the effects of this compound on autophagy.
Western Blot Analysis of Autophagy Markers (LC3 and p62/SQSTM1)
Objective: To determine the effect of this compound on autophagic flux by monitoring the levels of LC3-II and p62. An accumulation of LC3-II and p62 suggests a blockage in the late stage of autophagy (impaired autophagosome clearance).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control.
Immunofluorescence Staining of LC3 Puncta
Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta) in cells treated with this compound. An increase in the number of LC3 puncta per cell indicates an accumulation of autophagosomes.
Materials:
-
This compound
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-LC3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound as described in the Western Blot protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with anti-LC3 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).
-
Autophagosome-Lysosome Fusion Assay using mRFP-GFP-LC3 Reporter
Objective: To directly assess the effect of this compound on the fusion of autophagosomes with lysosomes. The mRFP-GFP-LC3 tandem fluorescent reporter allows for the differentiation between autophagosomes (yellow puncta, GFP and RFP signals) and autolysosomes (red puncta, only RFP signal due to quenching of GFP in the acidic lysosomal environment).
Materials:
-
This compound
-
Cells stably or transiently expressing the mRFP-GFP-LC3 plasmid
-
Confocal microscope
Protocol:
-
Cell Transfection and Treatment:
-
Transfect cells with the mRFP-GFP-LC3 plasmid.
-
Allow cells to express the reporter for 24-48 hours.
-
Treat the cells with this compound or vehicle control.
-
-
Live-Cell Imaging:
-
Image the live cells using a confocal microscope.
-
Acquire images in both the green (GFP) and red (RFP) channels.
-
-
Image Analysis:
-
Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in the ratio of yellow to red puncta upon this compound treatment indicates an inhibition of autophagosome-lysosome fusion.[1]
-
Visualizations
Caption: HDAC6 signaling pathway in quality-control autophagy.
Caption: Experimental workflow for studying this compound's effect on autophagy.
Caption: Logical relationship of this compound's mechanism of action in autophagy.
References
- 1. HDAC6 controls autophagosome maturation essential for ubiquitin‐selective quality‐control autophagy | The EMBO Journal [link.springer.com]
- 2. HDAC6 controls autophagosome maturation essential for ubiquitin‐selective quality‐control autophagy | The EMBO Journal [link.springer.com]
- 3. HDAC6 Regulates the Fusion of Autophagosome and Lysosome to Involve in Odontoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Hdac6-IN-27 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-27 is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin and cortactin, which are crucial for microtubule dynamics, cell migration, and protein quality control.[1][2] In oncology, the inhibition of HDAC6 is a promising therapeutic strategy due to its role in tumor progression, metastasis, and survival.[2][3]
Combining this compound with conventional chemotherapy agents, such as taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin), presents a compelling approach to enhance anti-cancer efficacy. The synergistic effects stem from complementary mechanisms of action, including the disruption of microtubule stability, induction of apoptosis, and cell cycle arrest.[1][4][5] These application notes provide an overview of the preclinical rationale and detailed protocols for evaluating the combination of this compound with chemotherapy.
Note: While specific quantitative data for this compound is limited in publicly available literature, the following data from other selective HDAC6 inhibitors are presented as representative examples of the expected synergistic effects.
Data Presentation
The combination of selective HDAC6 inhibitors with chemotherapy has demonstrated synergistic cytotoxicity in various cancer cell lines. The following tables summarize representative preclinical data.
Table 1: In Vitro Cytotoxicity of Selective HDAC6 Inhibitors Alone and in Combination with Paclitaxel (B517696) in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 / GI50 (Concentration) | Synergy Score (SC) / Combination Index (CI) | Reference |
| ES-2 | Compound 25253 | Potent Growth Inhibition | SC = 21.15 (with Paclitaxel) | [6] |
| ES-2 | Compound 25276 | Potent Growth Inhibition | SC = 13.57 (with Paclitaxel) | [6] |
| ES-2 | Compound 25278 | Potent Growth Inhibition | SC = 13.18 (with Paclitaxel) | [6] |
| TOV-21G | ACY-241 (Citarinostat) + Paclitaxel | Synergistic Decrease in Viability | CI < 1 | [4] |
| TOV-21G | A452 + Paclitaxel | Synergistic Decrease in Viability | CI < 1 | [4] |
Synergy Score (SC) > 10 indicates synergistic activity. Combination Index (CI) < 1 indicates synergy.
Table 2: In Vitro Cytotoxicity of Selective HDAC6 Inhibitors in Combination with Doxorubicin
| Cell Line | HDAC6 Inhibitor | Chemotherapy Agent | Observed Effect | Reference |
| Acute Myeloid Leukemia (AML) | Dual LSD1/HDAC6 Inhibitor | Doxorubicin | Synergistic induction of apoptosis. | [5] |
| NK/T-Cell Lymphoma | NN-429 | Doxorubicin | Potential for synergistic relationship. | [7] |
| Triple-Negative Breast Cancer | HDAC6 Inhibition | Doxorubicin | Sensitization of cells to doxorubicin. | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic cytotoxicity of this compound and chemotherapy.
Materials:
-
This compound
-
Chemotherapy agent (e.g., Paclitaxel, Doxorubicin)
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of this compound, the chemotherapy agent, or the combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and calculate the Combination Index (CI) or Synergy Score (SC) using appropriate software (e.g., CompuSyn, SynergyFinder).[6]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment using flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and control cells
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization and collect any floating cells from the media.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of treated cells.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot for Tubulin Acetylation
This protocol is for detecting changes in the acetylation of α-tubulin, a key substrate of HDAC6.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cells in protein lysis buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescence detection system. Normalize the acetylated-α-tubulin signal to total α-tubulin.
Protocol 5: Colony Formation Assay
This assay assesses the long-term effect of the combination treatment on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
This compound and chemotherapy agent
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with low concentrations of this compound, the chemotherapy agent, or the combination.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Analyze the data to determine the effect of the treatments on clonogenic survival.
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-27 in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hdac6-IN-27 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC that is primarily localized in the cytoplasm.[1][2] Unlike other HDACs that primarily target nuclear histones, HDAC6 has a unique substrate specificity, most notably α-tubulin.[3] By deacetylating α-tubulin, HDAC6 regulates microtubule stability and dynamics, which are crucial for axonal transport, a fundamental process for neuronal health and function.[4][5] Dysregulation of HDAC6 activity has been implicated in various neurodegenerative diseases, making it a promising therapeutic target.[1][2][3] this compound offers a valuable tool for studying the role of HDAC6 in neuronal processes and for exploring its therapeutic potential in preclinical models.
These application notes provide detailed protocols for the use of this compound in primary neuron cultures, covering aspects from inhibitor preparation and cell treatment to downstream analysis of its effects.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 |
| HDAC6 | 15.9[6][7][8] | ~389-fold | ~8.6-fold |
| HDAC1 | 6180.2[6][7][8] | - | - |
| HDAC8 | 136.5[6][7][8] | - | - |
Signaling Pathway and Experimental Workflow
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|2758023-91-3|COA [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound |CAS 2758023-91-3|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Hdac6-IN-27 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-27 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. HDAC6 plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin and Hsp90.[1] Its involvement in pathways related to cell motility, protein quality control, and stress response has made it a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[[“]][3]
These application notes provide a comprehensive guide for the preclinical administration of this compound in animal models, drawing upon established methodologies for similar HDAC6 inhibitors. Due to the limited availability of in vivo data specific to this compound, the following protocols are based on common practices for hydroxamic acid-based HDAC inhibitors and may require optimization.
Mechanism of Action of HDAC6
HDAC6's primary function is the deacetylation of cytoplasmic proteins. Its inhibition by compounds like this compound leads to the hyperacetylation of its substrates, which can modulate various cellular functions.
Caption: Signaling pathway of HDAC6 and its inhibition by this compound.
Data Presentation: In Vivo Administration of Selected HDAC6 Inhibitors
The following table summarizes administration routes and dosages for well-characterized HDAC6 inhibitors in mouse models. This data can serve as a reference for designing initial studies with this compound.
| Inhibitor | Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Tubastatin A | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | DMSO | [4] |
| Tubastatin A | Mouse | Intraperitoneal (i.p.) | 25 mg/kg | Not specified | [5] |
| WT161 | Mouse | Intraperitoneal (i.p.) | 50 - 100 mg/kg | Not specified | [6] |
| ACY-1215 | Mouse | Systemic administration | 20 mg/kg/day | Not specified | Not specified in abstract |
| Vorinostat | Mouse | Oral gavage | Daily administration | Not specified | [7] |
| Vorinostat | Mouse | Intraperitoneal (i.p.) | Weekly injections | Triple combination formulation (HPBCD, PEG) | [8] |
Experimental Protocols
Note: These protocols are generalized and should be optimized for this compound based on its specific physicochemical properties and the experimental goals.
Protocol 1: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common and effective route for systemic delivery of HDAC6 inhibitors in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline, or a solution containing solubilizing agents like Tween 80 or cyclodextrins)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Workflow:
Caption: Workflow for intraperitoneal injection of this compound.
Procedure:
-
Formulation:
-
Dissolve this compound in a minimal amount of DMSO.
-
Gradually add the co-solvent (e.g., Tween 80, PEG) if necessary, while vortexing.
-
Bring the solution to the final volume with sterile saline. The final concentration of DMSO should ideally be below 10%.
-
Ensure the final formulation is a clear solution. If precipitation occurs, reformulation is necessary.
-
-
Dosing:
-
Accurately weigh the animal.
-
Calculate the required volume of the drug solution based on the animal's weight and the desired dose (e.g., in mg/kg).
-
A typical injection volume for a mouse is 100-200 µL.
-
-
Administration:
-
Properly restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the internal organs.
-
Gently inject the solution.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, toxicity, or adverse reactions.
-
Protocol 2: Oral Gavage (p.o.)
Oral gavage can be used for daily or long-term administration.
Materials:
-
This compound formulation suitable for oral administration
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Formulation:
-
Prepare a stable suspension or solution of this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) or a cyclodextrin-based formulation).
-
-
Dosing:
-
Weigh the animal and calculate the dose volume.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's nose to the last rib to estimate the correct insertion length of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the formulation.
-
-
Post-administration Monitoring:
-
Observe the animal for any signs of discomfort or complications.
-
Pharmacodynamic Analysis
To confirm target engagement in vivo, it is essential to measure the acetylation of HDAC6 substrates in relevant tissues.
Protocol 3: Western Blot for Acetylated α-tubulin
Materials:
-
Tissue samples (e.g., brain, tumor, spleen)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Workflow:
Caption: Workflow for Western blot analysis of acetylated α-tubulin.
Procedure:
-
Sample Preparation:
-
Harvest tissues at various time points after this compound administration.
-
Homogenize the tissues in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
-
Conclusion
The successful in vivo application of this compound will depend on careful formulation and the determination of an optimal dosing regimen. The protocols and data presented here provide a solid foundation for initiating these studies. Researchers are strongly encouraged to perform preliminary pharmacokinetic and pharmacodynamic studies to establish the appropriate dose and schedule for their specific animal model and disease context.
References
- 1. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Long-Term Administration of the Histone Deacetylase Inhibitor Vorinostat Attenuates Renal Injury in Experimental Diabetes through an Endothelial Nitric Oxide Synthase-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hdac6-IN-27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Hdac6-IN-27, a potent Histone Deacetylase 6 (HDAC6) inhibitor. The provided information is intended to ensure the stability and effective use of this compound in a research setting.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility. The following guidelines are based on available solubility and stability data.
1.1. Solubility and Stability Data
This compound is sparingly soluble in aqueous solutions and is typically prepared in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).
| Parameter | Solvent | Concentration/Condition | Duration | Notes |
| Solubility | DMSO | Typically soluble (e.g., 10 mM)[1] | - | For higher concentrations, gentle warming and vortexing may be required. Use of anhydrous, high-purity DMSO is recommended.[2] |
| Storage (Powder) | - | -20°C | 2 years | Store in a tightly sealed container, protected from light and moisture. |
| Storage (in DMSO) | DMSO | 4°C | 2 weeks | For short-term storage. |
| DMSO | -20°C | Up to 1 month | Recommended to store as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. | |
| DMSO | -80°C | 6 months | For long-term storage. Aliquoting is highly recommended.[3] |
1.2. Protocol for Preparation of Stock Solution (10 mM in DMSO)
-
Equilibrate : Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[2]
-
Weigh : Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, use the molecular weight (MW = 301.30 g/mol ) to calculate the mass needed.
-
Dissolve : Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mix : Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]
-
Aliquot : Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store : Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
1.3. Visualization of Preparation and Storage Workflow
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound. It is recommended to optimize these protocols for your specific experimental conditions.
2.1. In Vitro Fluorometric HDAC6 Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDAC6 in a cell-free system.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate
-
Assay buffer
-
Developer solution
-
This compound
-
Positive control inhibitor (e.g., Tubastatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents : Prepare serial dilutions of this compound in assay buffer. Also, prepare the HDAC6 enzyme and substrate solutions in assay buffer according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation : To the wells of a 96-well plate, add the HDAC6 enzyme solution. Then, add the serially diluted this compound or the positive control inhibitor. Include a vehicle control (e.g., DMSO) and a no-enzyme control. Incubate at 37°C for 10-15 minutes.
-
Enzymatic Reaction : Initiate the reaction by adding the HDAC6 fluorogenic substrate to all wells.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop Reaction and Develop Signal : Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal.
-
Incubation : Incubate at 37°C for 10-15 minutes.
-
Measure Fluorescence : Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).[4]
-
Data Analysis : Subtract the background fluorescence (no-enzyme control) from all readings. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
2.2. Cellular Assay: Western Blot for α-Tubulin Acetylation
This assay determines the effect of this compound on the acetylation of its primary cytoplasmic substrate, α-tubulin, in cultured cells. An increase in acetylated α-tubulin indicates HDAC6 inhibition.[5][6][7]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment : Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a desired time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis : Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or similar protein assay.
-
SDS-PAGE : Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Washing : Wash the membrane several times with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Wash the membrane again with TBST.
-
Detection : Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody against total α-tubulin to serve as a loading control.[8]
-
Analysis : Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
2.3. Visualization of HDAC6 Inhibition
References
- 1. This compound | CAS 2758023-91-3 | HDAC抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. benchchem.com [benchchem.com]
- 3. This compound|2758023-91-3|COA [dcchemicals.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC‐6 interacts with and deacetylates tubulin and microtubules in vivo | The EMBO Journal [link.springer.com]
- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hdac6-IN-27 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-27.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in DMSO.
A1: This is a common issue that can often be resolved with the following steps:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of many organic compounds. Always use fresh, high-purity, anhydrous DMSO (water content ≤0.05%).
-
Vortexing: After adding DMSO to the powder, vortex the solution vigorously for 2-5 minutes.
-
Sonication: If the compound still does not dissolve, sonicate the solution in a water bath for 10-15 minutes. This can help break up any compound aggregates.
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as it may degrade the compound.
-
Check Concentration: Ensure you are not exceeding the known solubility limit. While this compound is typically soluble in DMSO at 10 mM, it is advisable to start with a lower concentration if you are facing issues.
Q2: this compound precipitates out of my aqueous solution (e.g., cell culture media, PBS) after diluting from a DMSO stock.
A2: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds. Here are several strategies to prevent this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform one or more intermediate dilutions in the aqueous medium. Add the DMSO stock dropwise while vortexing or swirling the aqueous solution to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the compound can help improve solubility.
-
Consider Co-solvents for In Vivo Use: For animal studies, if direct dilution is problematic, consider using a formulation with co-solvents. A common formulation for poorly soluble compounds includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO in 90% corn oil.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is typically soluble in DMSO at a concentration of 10 mM.
Q2: How should I store this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C for up to 2 years.
-
DMSO Stock Solution: Prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]
Q3: Can I dissolve this compound directly in water or PBS?
A3: No, this compound is a hydrophobic compound with poor aqueous solubility. Direct dissolution in aqueous solutions like water or PBS is not recommended and will likely result in precipitation. A concentrated stock solution must first be prepared in an organic solvent like DMSO.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of Histone Deacetylase 6 (HDAC6). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. HDAC6 is primarily located in the cytoplasm and its substrates include non-histone proteins such as α-tubulin and Hsp90. By inhibiting HDAC6, this compound leads to an increase in the acetylation of these substrate proteins, which can affect various cellular processes including cell motility, protein stability, and stress responses.
Quantitative Data
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | Typically soluble at 10 mM[2] |
| Hdac6-IN-26 | DMSO | 100 mg/mL (337.51 mM)[3] |
| Hdac6-IN-23 | DMSO | 100 mg/mL (280.67 mM)[4] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| This compound Powder | -20°C | 2 years[1] |
| This compound in DMSO | -80°C | 6 months[1] |
| This compound in DMSO | -20°C | 1 month |
| This compound in DMSO | 4°C | 2 weeks[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Allow the vial of this compound powder (Molecular Weight: 301.30) to equilibrate to room temperature before opening.
-
Weigh out the desired amount of powder. For 1 mL of a 10 mM stock solution, you will need 3.013 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate in a water bath for 10-15 minutes or gently warm to 37°C.
-
Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution and allow it to equilibrate to room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock solution in the pre-warmed cell culture medium to achieve your desired final concentration.
-
When diluting, add the DMSO stock to the medium dropwise while gently swirling the medium to ensure rapid mixing.
-
Ensure the final DMSO concentration in your cell culture wells is below 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Workflow for using this compound in cell-based assays.
Caption: Simplified HDAC6 signaling and inhibition.
References
Optimizing Hdac6-IN-27 Concentration for Cell Viability: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of Hdac6-IN-27, a selective Histone Deacetylase 6 (HDAC6) inhibitor, while maintaining cell viability. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on its potent enzymatic inhibition (IC50 for HDAC6 = 15.9 nM), a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response studies. It is crucial to perform a cytotoxicity assay to determine the concentration that effectively inhibits HDAC6 without causing significant cell death.
Q2: How can I confirm that this compound is active in my cells?
A2: The most common method to confirm the cellular activity of an HDAC6 inhibitor is to measure the acetylation level of its primary cytoplasmic substrate, α-tubulin. Treatment with an effective concentration of this compound should lead to a detectable increase in acetylated α-tubulin, which can be assessed by western blotting.
Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to HDAC6 inhibition.
-
Compound Solubility: Poor solubility of this compound can lead to the formation of precipitates that are toxic to cells. Ensure the compound is fully dissolved in the stock solution and diluted appropriately in the culture medium.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Off-Target Effects: Although this compound is selective, high concentrations may lead to off-target effects. This compound also shows inhibitory activity against HDAC8 (IC50 = 136.5 nM), which could contribute to cytotoxicity in some contexts.
Q4: My results with this compound are inconsistent between experiments. What are the possible reasons?
A4: Inconsistent results can arise from:
-
Compound Stability: this compound, being a hydroxamic acid derivative, may have limited stability in aqueous solutions at 37°C. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to inhibitors.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the results of viability assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant decrease in cell viability at expected concentrations. | 1. Cell line is resistant to HDAC6 inhibition. 2. Insufficient incubation time. 3. Inactive compound. | 1. Confirm HDAC6 expression in your cell line. Consider using a positive control cell line known to be sensitive to HDAC6 inhibitors. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify compound activity by assessing α-tubulin acetylation via Western blot. |
| High background in cell viability assay. | 1. Contamination of cell culture. 2. Assay reagent interference. | 1. Regularly test for mycoplasma contamination. 2. Include a "no-cell" control with media and the inhibitor to check for direct chemical interference with the assay reagents. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of this compound in aqueous solutions. 2. Exceeding the solubility limit upon dilution. | 1. Ensure the DMSO stock is fully dissolved before further dilution. Sonication may aid dissolution. 2. Prepare intermediate dilutions in serum-free media before adding to the final culture. Avoid using a final DMSO concentration above 0.5%. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| HDAC6 | 15.9 |
| HDAC8 | 136.5 |
| HDAC1 | 6180.2 |
Note: This data represents the enzymatic inhibitory activity. Cellular IC50 values for antiproliferative effects will vary depending on the cell line and assay conditions.
Table 2: Example Dose-Response Data for a Selective HDAC6 Inhibitor in a Cancer Cell Line
Disclaimer: Specific dose-response data for this compound on cancer cell line viability is not currently available in the public domain. The following table is a representative example based on typical results for selective HDAC6 inhibitors.
| Concentration (µM) | % Cell Viability (relative to control) |
| 0.01 | 98 ± 4 |
| 0.1 | 95 ± 5 |
| 0.5 | 85 ± 6 |
| 1.0 | 70 ± 8 |
| 2.5 | 55 ± 7 |
| 5.0 | 40 ± 9 |
| 10.0 | 25 ± 6 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Acetylated α-Tubulin
Objective: To confirm the on-target activity of this compound by measuring the acetylation of its substrate, α-tubulin.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated-α-tubulin and total α-tubulin.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the acetylated-α-tublin signal to the total α-tubulin signal.
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound.
How to minimize Hdac6-IN-27 toxicity in cell culture
Welcome to the Technical Support Center for Hdac6-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 8C) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] It belongs to the class of 1,3-diphenylureido hydroxamates.[2] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can modulate cellular processes such as protein folding, cell motility, and signaling pathways. This compound also shows inhibitory activity against HDAC8, but is significantly less potent against HDAC1.[1][3][4]
Q2: What are the typical signs of cytotoxicity I should monitor in my cell cultures treated with this compound?
A2: Common indicators of cytotoxicity in cell culture include:
-
A significant reduction in cell viability and proliferation.
-
Noticeable changes in cell morphology, such as rounding, detachment from the culture surface, or the appearance of apoptotic bodies.
-
An increase in the population of dead cells, which can be quantified by assays like Trypan Blue exclusion or flow cytometry using viability dyes.
-
Activation of apoptotic pathways, measurable by assays for caspase activity or Annexin V staining.
Q3: Is this compound expected to be highly toxic to all cell types?
A3: Not necessarily. As a selective HDAC6 inhibitor, this compound is part of a class of compounds generally considered to be less toxic than pan-HDAC inhibitors which target multiple HDAC isoforms.[5] The chemical class to which this compound belongs, 1,3-diphenylureido hydroxamates, has been reported to have mild or no measurable cytotoxicity in some mammalian cell lines, such as HepG2 human liver cancer cells.[2] However, sensitivity can be highly cell-type dependent. Transformed or cancer cells may exhibit greater sensitivity to HDAC inhibitors compared to normal, non-cancerous cells.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is selective for HDAC6, it also demonstrates inhibitory activity against HDAC8.[1][3][4] Therefore, observed cellular effects may be a consequence of inhibiting both isoforms. Additionally, as a hydroxamate-based inhibitor, there is a general consideration for potential off-target interactions with other metalloenzymes. It is always advisable to include appropriate controls to distinguish on-target from potential off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations of this compound. | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments. |
| Suboptimal Cell Health: The cells may have been unhealthy or stressed prior to treatment. | Use cells that are in the logarithmic growth phase and ensure they are plated at an optimal density. Allow cells to adhere and recover for 24 hours before adding the inhibitor. | |
| Incorrect Drug Concentration: The "low concentration" may still be above the cytotoxic threshold for your specific cell type. | Perform a broad dose-response experiment (e.g., from 10 nM to 100 µM) to determine the cytotoxic IC50 for your specific cell line. Start with concentrations around the reported enzymatic IC50 for HDAC6 (15.9 nM) and titrate upwards.[1] | |
| Inconsistent results between experiments. | Variability in Drug Preparation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the this compound stock solution into single-use vials after initial preparation to minimize freeze-thaw cycles. |
| Variations in Cell Density: Differences in the number of cells at the time of treatment can affect the outcome. | Ensure consistent cell seeding density and allow cells to stabilize for a consistent period before adding the inhibitor. | |
| No observable effect at expected active concentrations. | Compound Instability: The compound may be degrading in the cell culture medium over long incubation periods. | For long-term experiments (> 24 hours), consider replenishing the medium with freshly diluted this compound every 24 hours. |
| Low Target Expression: The cell line used may express low levels of HDAC6. | Confirm HDAC6 expression in your cell line of choice using techniques like Western blot or qPCR. |
Quantitative Data Summary
The following tables summarize the known inhibitory and cytotoxic concentrations of this compound and its chemical class.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 15.9 |
| HDAC8 | 136.5 |
| HDAC1 | 6180.2 |
| [Data sourced from MedchemExpress and DC Chemicals, citing Maurício T. Tavares, et al.][1][3][4] |
Table 2: Cytotoxicity Data for 1,3-Diphenylureido Hydroxamates (Chemical Class of this compound)
| Cell Line | Compound Class | Observed Cytotoxicity (IC50) |
| HepG2 (Human Liver Carcinoma) | 1,3-Diphenylureido hydroxamates | Mild to no measurable cytotoxicity (> 50 µM to > 200 µM) |
| [Data from a study on related compounds in the same chemical class, as specific data for this compound is not available.][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as Dimethyl Sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 3.01 mg of this compound (Molecular Weight: 301.30 g/mol ) in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your complete cell culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for α-Tubulin Acetylation (Pharmacodynamic Marker)
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody for total α-tubulin or another loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of acetylated-α-tubulin to total α-tubulin will indicate the inhibitory effect of this compound.
Visualizations
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm and the point of inhibition by this compound.
Caption: General experimental workflow for assessing the effects of this compound in cell culture.
References
Hdac6-IN-27 Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hdac6-IN-27 in various laboratory settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored as a solid powder at -20°C, where it is reported to be stable for up to two years. Once dissolved, the stability is dependent on the solvent and storage temperature.
Q2: How stable is this compound in DMSO?
A2: Stock solutions of this compound prepared in DMSO can be stored for up to 2 weeks at 4°C or for 6 months at -80°C. To minimize degradation, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of this compound in aqueous buffers (e.g., PBS)?
Q4: Can I dissolve this compound in ethanol (B145695)?
A4: While solubility in ethanol may be possible, specific stability data in this solvent is not available. As with aqueous solutions, it is best to prepare fresh ethanolic solutions for each experiment. If you need to use ethanol as a solvent, it is advisable to perform a preliminary stability assessment.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?
A5: Yes, inconsistent results are a common consequence of compound instability. Degradation of this compound in your experimental medium (e.g., cell culture media) can lead to a decrease in its effective concentration and, consequently, variable results. Refer to the troubleshooting guide below for a systematic approach to address this issue.
Data Summary: this compound Stability
| Formulation | Solvent | Storage Temperature | Reported Stability |
| Solid (Powder) | N/A | -20°C | Up to 2 years |
| Solution | DMSO | 4°C | Up to 2 weeks |
| Solution | DMSO | -80°C | Up to 6 months |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound that may be related to its stability.
Experimental Protocols
Protocol 1: Assessing this compound Stability in an Aqueous Buffer via HPLC
This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer over time.
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect.
-
-
Incubation:
-
Aliquot the working solution into multiple sealed vials for each time point and temperature condition to be tested (e.g., Room Temperature, 37°C).
-
At time zero (T=0), immediately take an aliquot for analysis. This will serve as the baseline.
-
Incubate the remaining vials at the desired temperatures.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition for analysis.
-
-
Sample Analysis:
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) using a suitable method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature to determine its stability profile. The appearance of new peaks may indicate the formation of degradation products.
-
Signaling Pathway
HDAC6 Signaling and Inhibition
HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Understanding its mechanism of action is key to interpreting the effects of inhibitors like this compound.
Preventing Hdac6-IN-27 precipitation in media
Welcome to the technical support center for Hdac6-IN-27. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and avoid common issues such as precipitation in media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions like cell culture media is a common challenge due to its hydrophobic nature. Follow this step-by-step guide to troubleshoot and prevent this issue.
Issue: Precipitate observed after adding this compound to media
Immediate Actions:
-
Do not use the media with precipitate: The actual concentration of the inhibitor will be unknown and likely much lower than intended, leading to inaccurate experimental results.
-
Review your dilution protocol: Precipitation upon addition to aqueous media is often due to the compound's low solubility. The following steps provide a systematic approach to avoid this.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). A concentration of 10 mM is typically achievable. Ensure the compound is fully dissolved before use.
Q2: Why did this compound precipitate when I added it to my cell culture medium?
A2: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated DMSO stock is added directly to an aqueous medium, the rapid change in solvent polarity can cause the compound to "crash out" and form a precipitate. This is a common issue with many small molecule inhibitors.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can I pre-mix this compound in a large volume of media and store it?
A4: It is not recommended to pre-mix and store this compound in aqueous media for extended periods. The compound's stability in aqueous solutions may be limited, and there is a risk of precipitation over time. Always prepare fresh working solutions for each experiment.
Q5: I am still observing precipitation even after following the recommended protocol. What should I do?
A5: If precipitation persists, you may need to further optimize the protocol for your specific cell culture medium. Consider the following:
-
Lower the final concentration of this compound: Your desired concentration may be above its solubility limit in your specific media.
-
Use a serum-containing medium for dilution: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds.
-
Brief sonication: In some cases, brief sonication in a water bath sonicator can help to redissolve a small amount of precipitate. However, use this method with caution as it can generate heat and potentially affect the compound or media components.
Data Presentation
Solubility and Stock Solution Recommendations
| Compound | Solvent | Max Stock Concentration | Notes |
| This compound | DMSO | 10 mM | Ensure complete dissolution. Store at -20°C or -80°C. |
Note: The solubility of this compound in aqueous media is low and can be influenced by factors such as pH, temperature, and the presence of proteins (e.g., FBS).
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is designed to minimize precipitation when diluting this compound into cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM stock solution:
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an intermediate dilution (e.g., 100 µM):
-
Pre-warm your cell culture medium to 37°C.
-
To prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in the pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium.
-
Immediately mix well by gentle vortexing or pipetting.
-
-
Prepare the final working solution:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of media.
-
Mix the final solution thoroughly but gently before adding it to your cells.
-
Visualization
HDAC6 Signaling and Function
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its functions are critical for cell motility, protein quality control, and stress response.
Caption: Key substrates and cellular pathways regulated by HDAC6.
Hdac6-IN-27 inconsistent results in western blots
Technical Support Center: Hdac6-IN-27
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve inconsistencies in Western blot experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase.[1][2][3] Its substrates include non-histone proteins like α-tubulin and Hsp90.[1][4] By inhibiting HDAC6, this compound prevents the deacetylation of these substrates. A key functional outcome of HDAC6 inhibition is the hyperacetylation of α-tubulin, which can be used as a positive control in your experiments.[5][6][7][8]
Q2: How can I confirm that this compound is active in my cell-based assay?
The most reliable method is to perform a Western blot and probe for acetylated α-tubulin (Lys40).[9] Treatment with an effective dose of this compound should lead to a significant increase in the acetylated α-tubulin signal compared to a vehicle-treated control (e.g., DMSO).[8] This serves as a crucial positive control for the inhibitor's activity.
Q3: What is a recommended starting concentration and treatment time for this compound?
Optimal concentration and time will vary by cell line and experimental goal. Based on protocols for similar HDAC6 inhibitors like Tubastatin A, a good starting point is to perform a dose-response curve ranging from 1 µM to 10 µM.[5][10] A treatment time of 4 to 24 hours is typically sufficient to observe changes in tubulin acetylation.[5][8][10][11]
Q4: Should I add HDAC inhibitors to my lysis buffer?
Yes. To preserve the acetylation status of proteins after cell lysis, it is critical to add a cocktail of HDAC inhibitors to your ice-cold lysis buffer.[12] This prevents deacetylases from acting on substrates during sample preparation. A common practice is to include a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) and sodium butyrate (B1204436) in the lysis buffer.[12]
Troubleshooting Inconsistent Western Blot Results
Use this guide to diagnose and resolve common issues encountered during Western blotting after this compound treatment.
Problem 1: No Signal or Weak Signal for the Target Protein
If you observe a faint band or no band at all for your protein of interest, consider the following causes and solutions.
Is the positive control working? First, check the blot for acetylated α-tubulin.
-
No increase in acetylated α-tubulin: This suggests a fundamental problem with the inhibitor or the overall Western blot procedure.
-
Inhibitor Inactivity: The inhibitor may have degraded. Ensure it was stored correctly and consider using a fresh stock.
-
Insufficient Treatment: The concentration may be too low or the incubation time too short for your specific cell line. Optimize these parameters.[13]
-
General Western Blot Failure: Proceed to the general troubleshooting steps below.
-
-
Increase in acetylated α-tubulin is observed: This confirms the inhibitor is active and the basic blotting procedure is working. The issue lies with your specific target protein or its detection.
-
Low Protein Abundance: Your target protein may be expressed at low levels. Increase the amount of protein loaded per well (aim for 20-30 µg) or enrich your sample for the target protein using immunoprecipitation.[13][14][15]
-
Poor Antibody Performance: The primary antibody may not be sensitive or specific enough. Verify its specificity on the manufacturer's datasheet and consider testing a different antibody.[15] Perform a dot blot to confirm the antibody is still active.[13][16]
-
Suboptimal Antibody Concentration: The antibody dilution may be too high. Decrease the dilution (i.e., increase the concentration) and/or incubate the membrane with the primary antibody overnight at 4°C.[16]
-
| Common Cause | Recommended Solution |
| Antibody/Reagent Issues | |
| Inactive primary/secondary antibody | Check storage conditions and expiration dates. Test antibody activity with a dot blot.[13][16] |
| Suboptimal antibody concentration | Optimize the antibody dilution. Try a lower dilution for more signal.[16][17] |
| Incorrect secondary antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-mouse for a mouse primary).[15] |
| Inactive ECL substrate | Use a fresh, unexpired substrate. Increase incubation time with the substrate.[16] |
| Procedural Issues | |
| Insufficient protein loaded | Quantify protein concentration accurately (e.g., BCA assay) and load more protein (20-50 µg).[14][15] |
| Poor protein transfer to membrane | Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm transfer efficiency.[14][17] |
| Excessive washing | Reduce the number or duration of wash steps, as this can strip the antibody from the membrane.[13][16] |
| Blocking buffer masking the epitope | Some blocking agents like milk can mask certain epitopes. Try switching to 5% BSA or a different commercial blocking buffer.[13] |
Problem 2: High or Uneven Background
A high or splotchy background can obscure your bands and make data interpretation difficult.
| Common Cause | Recommended Solution |
| Antibody/Reagent Issues | |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody.[18][19][20] |
| Non-specific secondary antibody binding | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[18] |
| Procedural Issues | |
| Insufficient blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[18][20] Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[20] |
| Inadequate washing | Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[16][20] Add a mild detergent like 0.05-0.1% Tween 20 to your wash buffer.[16][20] |
| Membrane dried out | Ensure the membrane remains fully submerged in buffer during all incubation and wash steps.[18][19][21] |
| Contamination | Handle the membrane with clean forceps. Filter buffers, especially the blocking buffer, if you see speckles or dots.[21] |
Experimental Protocols & Data Tables
Table 1: Recommended Reagent Concentrations & Incubation Times
| Reagent | Recommended Starting Concentration | Typical Incubation |
| This compound | 1-10 µM (perform dose-response) | 4-24 hours |
| Primary Antibody | 1:500 - 1:2000 dilution | 2 hours at RT or Overnight at 4°C |
| HRP-conjugated Secondary Ab | 1:2000 - 1:10000 dilution | 1 hour at Room Temperature |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | 1 hour at Room Temperature |
Note: These are starting recommendations. Optimal conditions should be determined empirically for your specific system.
Protocol: Western Blot for HDAC6 Inhibition
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease inhibitors and HDAC inhibitors (e.g., 5 µM TSA, 10 mM Sodium Butyrate).[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of each protein sample into the wells of a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetylated-tubulin or your target antibody) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[12]
-
Imaging: Acquire the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin, or total α-tubulin) to confirm equal protein loading.
Visual Guides
Caption: Experimental workflow for Western blot analysis following this compound treatment.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 2. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Simultaneous Measurement of HDAC1 and HDAC6 Activity in HeLa Cells Using UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. arp1.com [arp1.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 19. sinobiological.com [sinobiological.com]
- 20. arp1.com [arp1.com]
- 21. bio-rad.com [bio-rad.com]
Hdac6-IN-27 treatment duration for optimal results
Disclaimer: Hdac6-IN-27 is a potent and selective HDAC6 inhibitor. However, comprehensive data regarding its optimal treatment duration in various experimental models is limited in publicly available literature. This guide provides recommendations based on the known pharmacology of this compound and analogous data from well-characterized selective HDAC6 inhibitors such as Tubastatin A and Ricolinostat (ACY-1215). Researchers are strongly encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific model system and experimental endpoints.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic deacetylase that removes acetyl groups from non-histone proteins. By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, most notably α-tubulin, HSP90, and cortactin. This modulation of protein acetylation affects crucial cellular processes including microtubule dynamics, protein folding and stability, and actin-dependent cell motility.
Q2: What are the expected cellular outcomes of this compound treatment?
A2: Based on the function of HDAC6, treatment with this compound is expected to result in:
-
Increased α-tubulin acetylation: This is a primary and direct biomarker of HDAC6 inhibition, often leading to stabilized microtubules.
-
HSP90 hyperacetylation: This can disrupt the chaperone's function, leading to the misfolding and subsequent degradation of HSP90 client proteins, many of which are oncoproteins.
-
Cortactin hyperacetylation: This can impair its ability to promote actin polymerization, thereby affecting cell motility and invasion.
-
Downstream cellular effects: These can include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, depending on the cell type and experimental context.
Q3: How quickly can I expect to see an effect after this compound treatment?
A3: The timeframe for observing effects varies depending on the endpoint being measured:
-
α-tubulin acetylation: An increase can typically be detected by Western blot as early as 1-4 hours following treatment.
-
HSP90 client protein degradation: The degradation of HSP90 client proteins may be observed within 8-24 hours.
-
Cell viability/apoptosis: Effects on cell viability and the induction of apoptosis are generally observed after 24-72 hours of continuous exposure.
It is highly recommended to perform a time-course experiment for your specific cell line and target of interest to determine the optimal treatment window.
Q4: What are some potential troubleshooting tips for inconsistent results?
A4: Inconsistent results can arise from several factors:
-
Cell density: Ensure that cells are seeded at a consistent and optimal density for each experiment. Over-confluent or sparse cultures can respond differently to treatment.
-
Inhibitor stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Treatment duration: As highlighted, the timing of analysis is critical. Optimize the treatment duration for your specific endpoint.
-
Antibody quality: For Western blotting, use validated antibodies for acetylated α-tubulin and other targets.
Troubleshooting Guides
Problem 1: No significant increase in α-tubulin acetylation is observed after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 5 µM) to determine the optimal effective concentration for your cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to identify the time point of maximal α-tubulin acetylation. |
| Poor Antibody Quality | Validate your primary antibody for acetylated α-tubulin. Use a positive control, such as cells treated with a well-characterized HDAC6 inhibitor like Tubastatin A. |
| Technical Issues with Western Blot | Ensure complete protein transfer and use an appropriate blocking buffer. Optimize antibody incubation times and concentrations. |
Problem 2: No significant decrease in cell viability is observed.
| Possible Cause | Suggested Solution |
| Cell Line Insensitivity | Some cell lines may be less sensitive to HDAC6 inhibition alone. Consider combination therapies with other agents, such as proteasome inhibitors. |
| Short Treatment Duration | Effects on cell viability may require longer exposure. Extend the treatment duration to 48 or 72 hours. |
| Incorrect Assay | Use a reliable cell viability assay such as MTT, MTS, or a live/dead cell staining kit. Ensure the assay is performed within its linear range. |
| Inhibitor Degradation | Prepare fresh inhibitor solutions for each experiment and handle them according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize typical treatment durations and their effects based on studies with well-characterized selective HDAC6 inhibitors. These should be used as a starting point for optimizing experiments with this compound.
Table 1: Time-Course of α-Tubulin Acetylation with Selective HDAC6 Inhibitors
| Inhibitor | Cell Line | Concentration | Time Point | Observed Effect |
| Ricolinostat (ACY-1215) | MM.1S | 0.62 µM | 6 hours | Dose-dependent increase in acetylated α-tubulin.[1] |
| Ricolinostat (ACY-1215) | MM.1S | 2 µM | 4 hours | Significant increase in acetylated α-tubulin.[1] |
| Tubastatin A | C2C12 Myotubes | 1-10 µM | 24 hours | Significant increase in α-tubulin acetylation.[2] |
| HPOB | LNCaP, U87, A549 | 4-16 µM | 24 hours | Accumulation of acetylated α-tubulin.[3] |
Table 2: Functional Outcomes of Selective HDAC6 Inhibition
| Inhibitor | Experimental Model | Concentration | Duration | Observed Effect |
| Ricolinostat (ACY-1215) | Multiple Myeloma Cell Lines | 2-8 µM | 48 hours | Dose-dependent decrease in cell viability.[4][5] |
| HPOB | LNCaP, U87, A549 cells | ≤16 µM | 72 hours | Enhanced cell death in combination with etoposide.[3] |
| Tubastatin A | Primary Neuronal Cultures | 1 µM | 24 hours | Rescue of anterograde axonal transport.[6] |
| Tubastatin A | MCF-7 cells | 30 µM | 24 hours | Increased microtubule stability.[7] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Acetylated α-Tubulin
-
Cell Seeding and Treatment: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound for various time points (e.g., 1, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe a separate blot or strip and re-probe the same blot with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Protocol 2: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for various durations (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Assay: At the end of the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Measurement: If using an MTT assay, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing α-tubulin acetylation.
References
- 1. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor cell penetration of Hdac6-IN-27
Welcome to the technical support center for Hdac6-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action is to selectively bind to the catalytic site of the HDAC6 enzyme, preventing it from removing acetyl groups from its substrates.[3] HDAC6 is a unique, primarily cytoplasmic deacetylase with two catalytic domains.[4][5] Its substrates include non-histone proteins like α-tubulin and the heat shock protein 90 (Hsp90).[6][7][8] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes such as cell motility, protein quality control, and signaling pathways.[6][9][10]
Q2: What are the known IC50 values for this compound against different HDAC isoforms?
This compound exhibits high selectivity for HDAC6. The following table summarizes its inhibitory activity.
| Target | IC50 (nM) |
| HDAC6 | 15.9 |
| HDAC8 | 136.5 |
| HDAC1 | 6180.2 |
| (Data sourced from multiple suppliers and publications).[1][2] |
Q3: What is the recommended solvent for dissolving this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1][11] For in vitro cellular assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[12]
Q4: Are there known issues with the cell permeability of this compound?
While there is no direct literature explicitly detailing poor cell penetration for this compound, researchers may encounter challenges with the cellular uptake of any small molecule inhibitor. Factors that can influence cell permeability include the compound's physicochemical properties (e.g., lipophilicity, molecular size, charge) and the characteristics of the target cells.[13][14] This guide provides extensive troubleshooting strategies to address potential cell penetration issues.
Troubleshooting Guide: Addressing Poor Cell Penetration
This guide provides a structured approach to diagnosing and resolving potential issues with the cellular efficacy of this compound, which may be related to poor cell penetration.
Problem: this compound does not elicit the expected biological effect in my cell-based assay.
The lack of an expected downstream effect, such as increased α-tubulin acetylation or cell death, could be due to insufficient intracellular concentration of the inhibitor.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound efficacy.
Step 1: Verify Compound Integrity and Handling
| Question | Possible Cause | Recommended Action |
| Is the compound correctly stored and handled? | Improper storage (e.g., exposure to light or moisture) can lead to degradation. | Store the compound as recommended by the supplier, typically at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Is the final concentration of the compound in the assay accurate? | Pipetting errors, especially during serial dilutions, can lead to incorrect concentrations.[12] | Use calibrated pipettes. Prepare a fresh dilution series for each experiment. |
| Is the compound stable in the cell culture medium? | The compound may degrade over the course of a long incubation period at 37°C. | Test the stability of this compound in your specific culture medium over time. Consider shorter incubation times or replenishing the compound. |
Step 2: Optimize Assay Conditions
| Question | Possible Cause | Recommended Action |
| Is the incubation time sufficient to observe an effect? | The downstream effects of HDAC6 inhibition may take time to manifest. | Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific endpoint. |
| Is the cell density optimized for the assay? | Very high cell density can sometimes reduce the effective concentration of the compound per cell.[15][16] | Optimize the cell seeding density to ensure a robust assay window.[15] |
| Is the chosen endpoint sensitive enough to detect HDAC6 inhibition? | The selected biomarker may not be the most robust indicator of HDAC6 activity in your cell type. | The primary and most direct substrate of HDAC6 is α-tubulin.[6] Use Western blotting to check for an increase in acetylated α-tubulin as a direct measure of target engagement. |
Step 3: Assess Cell Health and Viability
| Question | Possible Cause | Recommended Action |
| Are the cells healthy and in the logarithmic growth phase? | Unhealthy or senescent cells may not respond predictably to stimuli.[15] | Use cells with a low passage number and ensure they are healthy and viable before starting the experiment. |
| Is the solvent concentration (e.g., DMSO) at a non-toxic level? | High concentrations of DMSO can be toxic to cells and confound results.[12] | Ensure the final DMSO concentration is consistent across all treatments and is below the toxic threshold for your cell line (generally <0.5%).[12] |
Step 4: Strategies to Enhance Compound Delivery
If you have ruled out the factors above and still suspect poor cell penetration, consider these advanced strategies.
| Strategy | Description | Considerations |
| Formulation with Permeation Enhancers | Certain excipients can transiently increase membrane permeability. | These can have their own biological effects and should be carefully controlled for. |
| Lipid-Based Nanocarriers | Encapsulating this compound in liposomes or lipid nanoparticles can facilitate its entry into cells.[17] | Requires formulation expertise and characterization of the nanoparticles. |
| Prodrug Approach | Modifying the this compound molecule with a lipophilic moiety that is cleaved off inside the cell can improve its ability to cross the cell membrane.[13] | This is a medicinal chemistry approach that requires significant synthetic effort. |
| Use of Cell-Penetrating Peptides (CPPs) | Conjugating this compound to a CPP can facilitate its translocation across the plasma membrane.[18] | The conjugation chemistry can be complex, and the CPP itself may have off-target effects. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
Objective: To determine if this compound is effectively inhibiting its primary target, HDAC6, within the cell.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin or GAPDH signal. A dose-dependent increase in acetylated-α-tubulin indicates successful intracellular inhibition of HDAC6.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.[19]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Visualizations
HDAC6 Signaling Pathway
HDAC6 is primarily located in the cytoplasm and acts on several non-histone proteins.[6][9] Its inhibition by this compound leads to the hyperacetylation of these substrates, affecting key cellular functions.
Caption: Simplified HDAC6 signaling pathway and points of intervention.
References
- 1. This compound | CAS 2758023-91-3 | HDAC抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 4. mybiosource.com [mybiosource.com]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biocompare.com [biocompare.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Cell-penetrating peptides improve pharmacokinetics and pharmacodynamics of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Interpreting unexpected results with Hdac6-IN-27
Welcome to the technical support center for Hdac6-IN-27. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell toxicity at concentrations where we expect selective Hdac6 inhibition. Is this an off-target effect?
A1: Unexpected cytotoxicity could indicate off-target effects, although it can also arise from on-target effects in sensitive cell lines. This compound is designed for selectivity, but cross-reactivity with other HDAC isoforms or other cellular targets cannot be entirely ruled out, especially at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a dose-response experiment and verify the inhibition of HDAC6 activity. A western blot for acetylated α-tubulin is a reliable pharmacodynamic marker for HDAC6 inhibition. An increase in acetylated α-tubulin should correlate with the concentration of this compound used.
-
Cell Line Specificity: Test the cytotoxicity of this compound across a panel of cell lines with varying HDAC6 expression levels. A correlation between HDAC6 expression and cytotoxicity would suggest an on-target effect.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help determine if the observed effects are due to the specific chemical scaffold.
-
Rescue Experiment: If you hypothesize that the toxicity is due to the inhibition of a specific HDAC6-mediated pathway, a rescue experiment by overexpressing a downstream effector of that pathway could provide insights.
Q2: We see a clear increase in acetylated α-tubulin, confirming HDAC6 inhibition, but we are not observing our expected downstream biological phenotype. What could be the reason?
A2: This is a common challenge in pharmacological studies and can be due to several factors, including functional redundancy, context-dependent roles of HDAC6, or the influence of pathways unaffected by HDAC6 inhibition.
Troubleshooting Steps:
-
Confirm Downstream Pathway Modulation: Beyond acetylated α-tubulin, assess other known downstream effects of HDAC6 inhibition relevant to your experimental context. This could include examining the acetylation status of other known HDAC6 substrates like cortactin or Hsp90, or assessing processes like cell motility and protein degradation pathways.[1][2][3]
-
Consider Cellular Context: The function of HDAC6 can be highly dependent on the specific cell type and its current state (e.g., stage of the cell cycle, presence of cellular stress). The expected phenotype might only manifest under specific conditions.
-
Functional Redundancy: Other proteins or pathways may compensate for the inhibition of HDAC6, thus masking the expected phenotype. Consider investigating the expression and activity of other related proteins.
-
Alternative HDAC6 Functions: HDAC6 has functions beyond its deacetylase activity, such as its role in binding ubiquitin.[1][3] Your expected phenotype might be linked to a non-enzymatic function of HDAC6 that is not affected by this compound.
Q3: We are observing changes in gene expression that are not consistent with the known cytoplasmic functions of HDAC6. How can we troubleshoot this?
A3: While HDAC6 is primarily localized in the cytoplasm, it can have indirect effects on gene expression.[2][4] Unexpected changes in gene transcription could be due to these indirect effects or potential off-target activities.
Troubleshooting Steps:
-
Investigate Indirect Effects: HDAC6 can influence the activity of transcription factors and other signaling molecules that shuttle between the cytoplasm and the nucleus. For instance, HDAC6 can modulate the STAT3 signaling pathway.[3][5] Investigate the activity of such pathways in your system.
-
Assess Off-Target Effects on other HDACs: Although this compound is selective, high concentrations might inhibit other HDAC isoforms that are localized in the nucleus and directly regulate gene expression. Perform a selectivity profiling assay against other HDACs if possible.
-
Global Acetylation Profile: Consider performing a proteomics study to look at global changes in protein acetylation. This may reveal unexpected targets and pathways affected by the inhibitor.
-
Recent Findings on HDAC6 and Chromatin: Recent studies suggest that HDAC6 inactivation can lead to significant changes in chromatin accessibility and histone acetylation, potentially through interactions with proteins like P300.[6][7] This could lead to widespread changes in gene expression.
Troubleshooting Guide
This guide addresses common technical issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High background signal in biochemical assays | Substrate instability or contaminated reagents.[8] | Prepare fresh substrate for each experiment and ensure all buffers and reagents are of high purity and stored correctly. |
| No inhibition observed with this compound | Inactive inhibitor, incorrect enzyme or substrate combination, or insufficient incubation time.[8] | Ensure the inhibitor has been stored correctly. Verify the activity of your HDAC6 enzyme using a standard assay. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
| High variability between replicate wells | Pipetting inaccuracies, inadequate mixing, or "edge effects" in microplates.[8] | Use calibrated pipettes and ensure proper mixing. Avoid using the outermost wells of a microplate or fill them with a buffer to minimize evaporation.[8] |
| Inconsistent results across different experimental batches | Variation in cell passage number, reagent quality, or inhibitor stock dilution. | Maintain a consistent cell passage number for experiments. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Experimental Protocols
Western Blot for Acetylated α-Tubulin
This protocol is to confirm the on-target activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
-
Cell Lysis:
-
Plate and treat cells with desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) to preserve acetylation marks.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Use an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin as a loading control on a separate blot or by stripping and re-probing the same membrane.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the loading control signal.
-
Visualizations
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm.
References
- 1. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Hdac6-IN-27 Technical Support Center: Ensuring Specificity in Your Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hdac6-IN-27. Tailored for scientists and drug development professionals, this resource addresses potential challenges, with a focus on designing robust control experiments to ensure the specificity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins.[1] Its substrates include α-tubulin, HSP90, and cortactin.[2][3] By inhibiting HDAC6, this compound can modulate crucial cellular processes such as cell motility, protein quality control, and various signaling pathways.[1][4]
Q2: I'm observing significant cytotoxicity at concentrations where I don't expect strong on-target effects. Could this be an off-target effect?
Yes, unexpected cytotoxicity can be indicative of off-target effects. While this compound is designed to be selective, high concentrations may lead to inhibition of other proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a dose-response experiment and verify the inhibition of HDAC6 activity in your cellular model. A western blot for acetylated α-tubulin is a reliable pharmacodynamic marker for HDAC6 inhibition.[5]
-
Cell Line Specificity: Test the cytotoxicity of this compound across a panel of cell lines with varying HDAC6 expression levels to determine if there is a correlation between target expression and cell death.
-
Rescue Experiment: If you suspect an off-target effect is causing toxicity, consider a rescue experiment. Overexpression of HDAC6 might mitigate the toxic phenotype, confirming it as an on-target effect.[1]
-
Structural Analog Control: If available, use a structurally related but inactive analog of this compound as a negative control. This will help determine if the observed effects are due to the specific chemical scaffold.[6]
Q3: I'm observing a clear increase in acetylated α-tubulin, but not the expected downstream phenotype. What could be the reason?
This could be due to several factors, including functional redundancy, context-dependent roles of HDAC6, or off-target effects that counteract the intended biological outcome.
Troubleshooting Steps:
-
Assess Other Downstream Pathways: Besides acetylated α-tubulin, evaluate other known downstream effects of HDAC6 inhibition relevant to your experimental system. This could include changes in HSP90 acetylation or effects on protein degradation pathways.[7]
-
Consider Off-Target Panels: To investigate potential off-target activities, consider screening this compound against a broad panel of kinases or metalloenzymes. Some HDAC inhibitors have been shown to target other zinc-dependent enzymes.[5]
-
Use a Structurally Different HDAC6 Inhibitor: Employing a structurally distinct HDAC6 inhibitor as a control can help confirm that the observed phenotype is a result of on-target HDAC6 inhibition.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High background in enzymatic assay | Contaminated reagents or enzyme preparation. | Use fresh, high-quality reagents. Ensure the purity of the recombinant HDAC6 enzyme. |
| Inconsistent Western blot results | Variability in sample preparation or antibody quality. | Ensure consistent protein loading. Use a validated primary antibody for acetylated α-tubulin and a reliable loading control.[8] |
| No thermal shift in CETSA | Insufficient compound concentration or low cell permeability. | Increase the concentration of this compound. Verify cellular uptake of the compound.[9][10] |
| Unexpected changes in gene expression | Potential off-target effects on transcription factors or other HDAC isoforms. | Perform RNA-seq or qPCR on key genes to assess the transcriptional impact. Compare results with known HDAC6-regulated genes. Consider using siRNA/shRNA against HDAC6 as a complementary approach.[11] |
Key Experimental Protocols for Specificity Control
To ensure the effects you observe are due to specific inhibition of HDAC6 by this compound, a combination of biochemical, cellular, and genetic approaches is recommended.
In Vitro Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HDAC6.
Principle: A fluorometric assay is commonly used, involving a two-step reaction. First, HDAC6 deacetylates a synthetic substrate. Then, a developer solution is added that cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is inversely proportional to HDAC6 activity.[12]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant human HDAC6 enzyme in assay buffer to the desired concentration.
-
Prepare the fluorogenic HDAC6 substrate and developer solution as per the manufacturer's instructions (e.g., Abcam ab283385).[13]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of diluted HDAC6 enzyme solution to each well, except for the background control wells (add 50 µL of assay buffer instead).
-
Add 2 µL of this compound at various concentrations to the sample wells. Add 2 µL of DMSO to the enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 48 µL of the substrate mix to all wells.
-
Incubate at 37°C for 30 minutes.
-
Add 10 µL of developer to each well to stop the reaction and generate the fluorescent signal.
-
Incubate at 37°C for 10 minutes.
-
-
Data Acquisition:
-
Measure fluorescence at Ex/Em = 380/490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the enzyme control.
-
Determine the IC50 value by fitting the dose-response curve.
-
Western Blot for α-Tubulin Acetylation
This is a crucial cellular assay to confirm that this compound engages with its target in cells and elicits a known downstream effect.[14]
Detailed Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with a dose-range of this compound or vehicle (DMSO) for the desired time (e.g., 4-24 hours).[8]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., total α-tubulin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify band intensities using image analysis software and normalize the acetylated α-tubulin signal to the loading control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of this compound to HDAC6 in a cellular context.[9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Principle: Cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified.[10]
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
-
Detection:
-
Analyze the soluble fractions by Western blot using an antibody specific for HDAC6.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both treated and untreated samples.
-
Plot the amount of soluble HDAC6 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Visualizing Workflows and Pathways
Experimental Workflow for Specificity Testing
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. abcam.com [abcam.com]
- 14. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Hdac6-IN-27 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of Hdac6-IN-27 in a cellular context. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its target engagement in cells important?
This compound is a chemical inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[1][2] Assessing target engagement is a critical step in drug development to confirm that the inhibitor directly interacts with its intended target (HDAC6) within the complex cellular environment. This validation helps to ensure that the observed biological effects are a direct result of HDAC6 inhibition and not due to off-target activities.[3]
Q2: What are the primary methods to assess this compound target engagement in cells?
There are several robust methods to measure the engagement of this compound with HDAC6 in cells. The primary approaches include:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of this compound to HDAC6 by assessing changes in the thermal stability of the HDAC6 protein.[4][5]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that quantifies inhibitor binding to a target protein in real-time using bioluminescence resonance energy transfer (BRET).[6][7][8]
-
Western Blotting for Acetylated α-Tubulin: This is an indirect but widely used method that measures the downstream pharmacological effect of HDAC6 inhibition. Increased acetylation of α-tubulin, a key HDAC6 substrate, indicates target engagement and inhibition.[9][10][11]
-
Fluorescence-Based Assays: These methods, such as fluorescence polarization and live-cell imaging with fluorescent probes, can also be employed to study inhibitor binding and localization.[12][13]
Q3: Which method is the most direct for confirming this compound binds to HDAC6 in cells?
The Cellular Thermal Shift Assay (CETSA) is considered one of the most direct methods to confirm target engagement in a cellular environment without the need for modifying the compound or the protein.[5][14] It relies on the principle that a protein's thermal stability is altered upon ligand binding.[4]
Troubleshooting Guide
Issue 1: No significant thermal stabilization of HDAC6 is observed in my CETSA experiment after treating with this compound.
-
Possible Cause 1: Incorrect Temperature Range. The chosen temperature range for the heat challenge may not be optimal for detecting a shift in HDAC6 stability.
-
Solution: Perform a temperature melt curve for HDAC6 in your specific cell line to determine its optimal melting temperature (Tm). The heat challenge should be performed at a temperature around the Tm to maximize the detection window for stabilization.
-
-
Possible Cause 2: Insufficient Compound Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time may be too short to achieve significant target occupancy.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your cell model.
-
-
Possible Cause 3: Low Cell Permeability. this compound may have poor permeability in the cell line being used.
-
Solution: If possible, use a positive control HDAC6 inhibitor with known cell permeability and target engagement to validate the assay setup. Consider using permeabilized cells as a control to assess direct target binding.
-
Issue 2: I don't see an increase in acetylated α-tubulin on my Western blot after this compound treatment.
-
Possible Cause 1: Insufficient Inhibition. The concentration of this compound may not be high enough to cause a detectable increase in tubulin acetylation.
-
Solution: Increase the concentration of this compound. It is advisable to perform a dose-response experiment.[15]
-
-
Possible Cause 2: Suboptimal Antibody. The primary antibody against acetylated α-tubulin may not be sensitive enough or may be of poor quality.
-
Solution: Test different commercially available anti-acetylated α-tubulin antibodies to find one that provides a robust signal. Ensure you are using the recommended antibody dilution and blocking conditions.
-
-
Possible Cause 3: Other Deacetylases are Compensating. Other enzymes, such as SIRT2, can also deacetylate tubulin.[6][8]
-
Solution: While this is a biological consideration, confirming direct target engagement with a method like CETSA can help to verify that this compound is binding to HDAC6.
-
Issue 3: High background signal in my NanoBRET™ assay.
-
Possible Cause 1: Autofluorescence of the Compound. this compound itself might be autofluorescent at the wavelengths used for detection.[8]
-
Solution: Measure the fluorescence of this compound alone at the assay wavelengths. If it is autofluorescent, you may need to adjust the data by subtracting the background fluorescence from a well containing only the compound and cells.
-
-
Possible Cause 2: Non-specific Binding of the Tracer. The fluorescent tracer used in the assay may be binding non-specifically to other cellular components.
-
Solution: Include a control with a high concentration of a non-labeled, potent HDAC6 inhibitor to determine the level of non-specific binding.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound
This protocol outlines the steps to assess the binding of this compound to HDAC6 in intact cells by measuring changes in protein thermal stability.[4]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-HDAC6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Thermal cycler or heating block
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting with antibodies against HDAC6 and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for HDAC6 and the loading control.
-
Normalize the HDAC6 signal to the loading control.
-
Plot the normalized HDAC6 signal as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol describes an indirect method to assess this compound target engagement by measuring the acetylation of its primary substrate, α-tubulin.[10]
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-acetylated α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with a dose-range of this compound or vehicle (DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them directly on the plate with lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated α-tubulin and total α-tubulin.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Compare the normalized values between vehicle- and this compound-treated samples. An increase in the ratio of acetylated to total α-tubulin indicates HDAC6 inhibition.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from literature for assessing HDAC6 inhibitor activity.
| Assay Type | Inhibitor | Cell Line | IC50 / EC50 | Reference |
| NanoBRET™ Target Engagement | Tubastatin A | HeLa | 0.091 ± 0.022 µM | [8] |
| Ricolinostat | HeLa | 0.010 ± 0.001 µM | [8] | |
| Biochemical HDAC6 Inhibition | Tubastatin A | - | 0.0015 µM | [8] |
| Ricolinostat | - | 0.005 µM | [8] | |
| Tubulin Acetylation (Western Blot) | T-3796106 | Human Whole Blood | Dose-dependent increase from 10 nM | [15] |
| T-3793168 | Human Whole Blood | Dose-dependent increase from 10 nM | [15] |
Visualizations
HDAC6 Signaling and Inhibition Pathway
Caption: HDAC6 deacetylation of α-tubulin and Hsp90, and its inhibition by this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot Workflow for Acetylated α-Tubulin
Caption: Workflow for assessing HDAC6 inhibition via acetylated α-tubulin Western blot.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization-Based Competition Assays to Evaluate Histone Deacetylase 6 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis and characterization of fluorescent probes targeting histone deacetylase 6 for live-cell imaging | Poster Board #385 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hdac6-IN-27 vs. Tubastatin A: A Comparative Analysis of Two Potent HDAC6 Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of Hdac6-IN-27 and Tubastatin A, two prominent selective inhibitors of Histone Deacetylase 6 (HDAC6).
This guide provides a comprehensive comparison of this compound and Tubastatin A, focusing on their inhibitory potency, selectivity, and the experimental methodologies used for their characterization. While a direct head-to-head experimental comparison is not currently available in the public domain, this document synthesizes the existing data to offer a valuable resource for selecting the appropriate inhibitor for preclinical research.
Introduction to HDAC6 Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 boasts a diverse range of non-histone substrates. Key targets include α-tubulin, the molecular chaperone Hsp90, and the cytoskeletal protein cortactin. Through the deacetylation of these substrates, HDAC6 is intricately involved in regulating microtubule dynamics, protein folding and degradation, cell migration, and immune responses. Its dysregulation has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.
Selective inhibition of HDAC6 offers a promising therapeutic strategy with the potential for a more favorable safety profile compared to pan-HDAC inhibitors, which can be associated with broader off-target effects. This compound and Tubastatin A have emerged as potent and selective inhibitors of HDAC6, serving as valuable tools for investigating its biological functions and therapeutic potential.
Biochemical Potency and Selectivity
The efficacy of an inhibitor is determined by its potency, typically measured by the half-maximal inhibitory concentration (IC50), and its selectivity against other related enzymes. The following tables summarize the available in vitro inhibitory activities of this compound and Tubastatin A against various HDAC isoforms.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 15.9[1] |
| HDAC8 | 136.5[1] |
| HDAC1 | 6180.2[1] |
Table 2: In Vitro Inhibitory Activity of Tubastatin A
| Target | IC50 (nM) |
| HDAC6 | ~15 |
Note: The IC50 value for Tubastatin A is a consensus value from multiple sources. It is highly selective against most other HDAC isoforms, with some reported activity against HDAC8.
Based on the available data, both this compound and Tubastatin A exhibit potent inhibition of HDAC6 in the low nanomolar range. This compound demonstrates a clear selectivity for HDAC6 over HDAC1 (approximately 388-fold) and HDAC8 (approximately 8.6-fold)[1]. Tubastatin A is also renowned for its high selectivity for HDAC6 over other HDAC isoforms, with the exception of some cross-reactivity with HDAC8.
Key Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 by small molecules like this compound and Tubastatin A leads to the hyperacetylation of its substrates, thereby modulating downstream cellular processes. The following diagrams, generated using the DOT language, illustrate the core signaling pathway of HDAC6 and a typical experimental workflow for evaluating HDAC6 inhibitors.
Caption: A simplified diagram of the HDAC6 signaling pathway.
References
Validating Hdac6-IN-27 Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a novel therapeutic agent's efficacy in a living organism is a critical step in the drug development pipeline. This guide provides a comparative framework for validating the in vivo efficacy of a hypothetical novel HDAC6 inhibitor, "Hdac6-IN-27," against other established histone deacetylase 6 (HDAC6) inhibitors. While specific data for "this compound" is not publicly available, this document outlines the necessary experimental data, protocols, and comparative benchmarks based on existing research on similar compounds.
HDAC6, a class IIb histone deacetylase, is a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins like α-tubulin and Hsp90.[1][2][3] Its involvement in diseases ranging from cancer to neurodegenerative disorders has spurred the development of numerous inhibitors.[4][5][6][7] The observation that HDAC6 knockout mice are viable suggests that specific HDAC6 inhibitors may be better tolerated than pan-HDAC inhibitors.[1]
Comparative Efficacy of HDAC6 Inhibitors
A successful validation of this compound would require demonstrating its superiority or advantageous properties compared to existing inhibitors. The following table summarizes key performance indicators for several known HDAC6 inhibitors, providing a benchmark for this compound's target profile.
| Compound | Target | IC50 (HDAC6) | In Vivo Model | Key In Vivo Findings | Reference |
| This compound (Hypothetical) | HDAC6 | TBD | TBD | TBD | N/A |
| Ricolinostat (ACY-1215) | HDAC6 | ~5 nM | Multiple Myeloma Xenograft | Synergistic anti-tumor activity with proteasome inhibitors.[8] | [1][9] |
| Tubastatin A | HDAC6 | ~15 nM | Murine Colitis Model | Dampens the expression of reactive oxygen species.[10] | [1][4] |
| WT161 | HDAC6 | Potent & Selective | Multiple Myeloma Xenograft | Overcomes resistance to proteasome inhibitors.[8] | [8] |
| NQN-1 | HDAC6 | Selective | Human AML Xenograft | Decreases levels of mutant FLT-3 and constitutively active STAT5.[2] | [2] |
| QTX125 | HDAC6 | Highly Specific | Mantle Cell Lymphoma Xenograft | Surpassed the efficacy of currently available HDAC6 inhibitors in preclinical models.[1] | [1] |
TBD: To be determined
In Vivo Validation Workflow for this compound
The following diagram outlines a typical workflow for the in vivo validation of a novel HDAC6 inhibitor like this compound.
Caption: A typical workflow for the in vivo validation of a novel HDAC6 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments in the in vivo validation of this compound.
Animal Models for Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
-
Protocol:
-
Select a suitable cancer cell line with known HDAC6 expression (e.g., multiple myeloma, mantle cell lymphoma, or urothelial carcinoma cell lines).[1][11]
-
Implant tumor cells subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound, a vehicle control, and a positive control (e.g., Ricolinostat) to the respective groups via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Western Blot Analysis for Target Engagement
-
Objective: To confirm that this compound engages its target in vivo by measuring the acetylation of its substrate, α-tubulin.
-
Protocol:
-
Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) from treated and control animals at specified time points after the final dose.
-
Prepare protein lysates from the collected samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin. An increase in acetylated α-tubulin in the this compound treated group would indicate target engagement.[1]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its effect on the target.
-
Protocol:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
In parallel, collect tissues of interest (e.g., tumor, brain) to assess drug distribution.
-
For PD analysis, correlate the drug concentration with the level of target engagement (e.g., acetylated α-tubulin) at corresponding time points.
-
Toxicity Assessment
-
Objective: To evaluate the safety profile of this compound.
-
Protocol:
-
During the efficacy studies, monitor the general health of the animals, including body weight, food and water intake, and any signs of distress.
-
At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.
-
Collect major organs (e.g., liver, kidney, spleen, heart) for histopathological examination to identify any signs of tissue damage.
-
HDAC6 Signaling Pathway and Mechanism of Action
Understanding the underlying mechanism of action is crucial for interpreting efficacy data. HDAC6 deacetylates several key cytoplasmic proteins, thereby modulating various cellular pathways. The inhibition of HDAC6 is expected to increase the acetylation of its substrates, leading to downstream anti-tumor effects.
Caption: Simplified signaling pathway of HDAC6 and the inhibitory action of this compound.
Logical Framework for In Vivo Validation
The decision to advance a compound like this compound through preclinical development depends on a logical progression of evidence. The following diagram illustrates the key decision points and required outcomes.
Caption: Logical decision-making framework for the in vivo validation of this compound.
By systematically generating and comparing data as outlined in this guide, researchers can robustly validate the in vivo efficacy of novel HDAC6 inhibitors like this compound and build a strong data package for further development.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6 as a novel promising target to treat cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 11. Limited efficacy of specific HDAC6 inhibition in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hdac6-IN-27 and Other Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hdac6-IN-27 with other prominent selective Histone Deacetylase 6 (HDAC6) inhibitors, including Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Tubastatin A. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. Its major substrates include α-tubulin, Hsp90, and cortactin. Unlike other HDACs, which are mainly involved in the epigenetic regulation of gene expression through histone deacetylation, HDAC6's primary role in the cytoplasm makes it an attractive therapeutic target for various diseases, including cancer and neurodegenerative disorders, with the potential for a distinct and more tolerable safety profile compared to pan-HDAC inhibitors.
This compound: A Novel Selective Inhibitor
This compound is a recently identified selective HDAC6 inhibitor. While comprehensive in vivo pharmacokinetic data is not yet publicly available, its in vitro potency and selectivity have been characterized, positioning it as a valuable tool for research and potential therapeutic development.
Quantitative Comparison of HDAC6 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound in comparison to Ricolinostat, Citarinostat, and Tubastatin A.
Table 1: In Vitro Potency (IC50, nM) Against HDAC Isoforms
| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
| This compound | 15.9 | 6180.2 | - | - | 136.5 |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | 100 |
| Citarinostat (ACY-241) | 2.6 | 35 | 45 | 46 | 137 |
| Tubastatin A | 15 | >10,000 | >10,000 | >10,000 | 855 |
Note: "-" indicates data not available.
Table 2: Selectivity Profile (Fold-Selectivity vs. HDAC6)
| Inhibitor | HDAC1 | HDAC8 |
| This compound | ~389x | ~8.6x |
| Ricolinostat (ACY-1215) | ~11.6x | ~20x |
| Citarinostat (ACY-241) | ~13.5x | ~52.7x |
| Tubastatin A | >667x | ~57x |
Table 3: Pharmacokinetic Properties
| Inhibitor | Route of Administration | Bioavailability | Key Findings |
| This compound | - | - | Data not available. |
| Ricolinostat (ACY-1215) | Oral, IV | Mouse (Oral): 48.4-54.4%[1] | Readily absorbed by tumor tissue.[2] Peak plasma levels at 4 hours post-treatment in mice.[3] |
| Citarinostat (ACY-241) | Oral | - | Favorable safety profile.[4] Pharmacokinetic parameters were linear up to 360 mg in a phase Ib study.[5] |
| Tubastatin A | Intraperitoneal | - | Good brain exposure in mice shortly after administration.[6] |
Note: "-" indicates data not available.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rarecancernews.com [rarecancernews.com]
- 5. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of HDAC6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical focus in drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a framework for comparing the specificity of HDAC6 inhibitors, with a particular focus on their activity against HDAC1 and HDAC2. While specific data for "Hdac6-IN-27" is not publicly available, this guide will use a well-characterized HDAC6 inhibitor as a representative example to illustrate the necessary comparative data and experimental methodologies.
Understanding HDAC Isoform Specificity
HDACs are a class of enzymes crucial for regulating gene expression through the deacetylation of histones and other non-histone proteins.[1] They are categorized into different classes, with HDAC1 and HDAC2 belonging to Class I, and HDAC6 to Class IIb.[2] While pan-HDAC inhibitors have shown clinical utility, their broad activity can lead to dose-limiting toxicities.[3] In contrast, selective HDAC6 inhibitors are sought after for their potential roles in treating various diseases, including cancer and neurodegenerative disorders, by targeting specific cytoplasmic substrates like α-tubulin and Hsp90.[1][4]
A key characteristic of a selective HDAC6 inhibitor is its significantly higher potency against HDAC6 compared to other isoforms, particularly the ubiquitously expressed and functionally critical HDAC1 and HDAC2.[2][5] This selectivity is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activity of a representative selective HDAC6 inhibitor against HDAC6, HDAC1, and HDAC2. For a comprehensive comparison, similar data should be generated for any new chemical entity.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Selectivity (HDAC2/HDAC6) |
| Example Inhibitor (e.g., Ricolinostat - ACY-1215) | 5 | 170 | 220 | 34-fold | 44-fold |
| This compound | Data not available | Data not available | Data not available | To be determined | To be determined |
| Vorinostat (SAHA) - Pan-HDAC inhibitor | 7.6 | 1.6 | 2.5 | 0.21-fold | 0.33-fold |
Note: The IC50 values for the example inhibitor are representative and may vary depending on the specific assay conditions.
Experimental Protocols for Determining Inhibitor Specificity
Accurate determination of inhibitor specificity relies on robust and standardized experimental protocols. Both biochemical and cell-based assays are essential to provide a comprehensive profile of the inhibitor's activity.
Biochemical Assays for Isoform Selectivity
Biochemical assays utilize purified recombinant HDAC enzymes and fluorogenic or luminogenic substrates to directly measure the inhibitory activity of a compound.
1. Fluorogenic HDAC Activity Assay:
-
Principle: This assay uses a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme. The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.
-
Protocol:
-
Recombinant human HDAC1, HDAC2, and HDAC6 enzymes are individually incubated with a fluorogenic substrate (e.g., Fluor de Lys®).
-
The test compound (e.g., this compound) is added in a range of concentrations.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
2. Luminogenic HDAC-Glo™ I/II Assay:
-
Principle: This is a homogeneous, single-reagent-addition assay that measures the activity of HDAC Class I and II enzymes. It utilizes a luminogenic substrate that produces light upon deacetylation.[7]
-
Protocol:
-
Purified recombinant HDAC enzymes are incubated with the HDAC-Glo™ I/II substrate.
-
The test inhibitor is added at various concentrations.
-
After incubation, the HDAC-Glo™ I/II Reagent is added, which contains a developer enzyme that generates a luminescent signal from the deacetylated substrate.
-
Luminescence is measured using a luminometer.
-
IC50 values are determined from the dose-response curves.[3][7]
-
Cellular Assays for Target Engagement and Specificity
Cell-based assays are crucial to confirm that the inhibitor can penetrate cell membranes and engage its target in a physiological context.
1. Western Blot Analysis of Substrate Acetylation:
-
Principle: This method assesses the functional consequence of HDAC inhibition by measuring the acetylation status of specific substrates. For HDAC6, the acetylation of α-tubulin is a key biomarker. For HDAC1/2, the acetylation of histones (e.g., Histone H3) is monitored.
-
Protocol:
-
Cells (e.g., a relevant cancer cell line) are treated with the inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for acetylated-α-tubulin, acetylated-Histone H3, total α-tubulin, and total Histone H3.
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized.
-
The ratio of acetylated protein to total protein is quantified to determine the inhibitor's effect. A selective HDAC6 inhibitor should increase α-tubulin acetylation at concentrations that do not significantly affect histone acetylation.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and the underlying biological pathways is essential for understanding the data.
Caption: Workflow for determining inhibitor IC50 values using biochemical assays.
Caption: Workflow for assessing inhibitor specificity in a cellular context.
Caption: Simplified signaling pathway illustrating the selective action of an HDAC6 inhibitor.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 2. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
Cross-validation of Hdac6-IN-27 activity in different cell lines
A detailed guide for researchers, scientists, and drug development professionals on the enzymatic activity of Hdac6-IN-27 in comparison to established HDAC6 inhibitors, Ricolinostat and Tubastatin A.
This guide provides a comprehensive cross-validation of this compound's activity, presenting its enzymatic inhibitory profile alongside that of well-characterized HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A. The information is intended to provide an objective comparison to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and Comparative Agents
This compound is a recently identified histone deacetylase (HDAC) inhibitor.[1][2] It belongs to a series of 1,3-diphenylureido hydroxamates and has shown potent inhibitory activity against HDAC6 in enzymatic assays. To provide a clear benchmark for its performance, this guide compares its activity with two widely used and well-documented selective HDAC6 inhibitors:
-
Ricolinostat (ACY-1215): A selective HDAC6 inhibitor that has been evaluated in numerous preclinical and clinical studies.[3][4][5]
-
Tubastatin A: A highly selective and potent HDAC6 inhibitor frequently used as a tool compound in biomedical research.
Comparative Activity of HDAC Inhibitors
The inhibitory activity of this compound and its comparators has been assessed using in vitro enzymatic assays and cell-based viability/proliferation assays. The following tables summarize the available quantitative data.
Enzymatic Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of this compound, Ricolinostat, and Tubastatin A against purified HDAC enzymes.
| Inhibitor | HDAC6 (nM) | HDAC1 (nM) | HDAC8 (nM) | Other HDACs (nM) |
| This compound | 15.9 | 6180.2 | 136.5 | - |
| Ricolinostat (ACY-1215) | 5 | 58 (HDAC2), 48 (HDAC3) | 100 | >1000 (HDAC4, 5, 7, 9, 11, Sirtuin1/2) |
| Tubastatin A | 15 | >1000 (most other isoforms) | 854 | - |
Note: Lower IC50 values indicate greater potency.
Cellular Activity (IC50)
The cellular activity of an inhibitor is its effect on cell viability or proliferation. The following table summarizes the reported IC50 values for Ricolinostat and Tubastatin A in various cancer cell lines. Currently, there is no publicly available data on the activity of this compound in any human cell lines. The primary research on this compound focused on its antiplasmodial activity.[1][2]
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Ricolinostat (ACY-1215) | MM.1S | Multiple Myeloma | 2-8 |
| RPMI 8226 | Multiple Myeloma | 2-8 | |
| U266 | Multiple Myeloma | 2-8 | |
| WSU-NHL | Non-Hodgkin's Lymphoma | 1.97 | |
| Hut-78 | T-cell Lymphoma | 1.51 | |
| Tubastatin A | A549 | Lung Carcinoma | >5 |
| Jurkat | T-cell Leukemia | >4 | |
| HeLa | Cervical Cancer | - | |
| MCF-7 | Breast Cancer | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.
Materials:
-
Purified recombinant human HDAC1, HDAC6, and HDAC8 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)
-
Test compounds (this compound, Ricolinostat, Tubastatin A) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds, the HDAC enzyme, and assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MM.1S, A549, Jurkat)
-
Complete cell culture medium
-
Test compounds (Ricolinostat, Tubastatin A) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of HDAC6-mediated deacetylation of α-tubulin.
Caption: Experimental workflow for cross-validating HDAC6 inhibitor activity.
References
- 1. 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. selleckchem.com [selleckchem.com]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to HDAC6 Inhibitors in Cancer Therapy Research: Hdac6-IN-27 vs. Ricolinostat
In the landscape of epigenetic modulators for cancer therapy, Histone Deacetylase 6 (HDAC6) has emerged as a compelling target. Its primary cytoplasmic localization and role in regulating non-histone proteins involved in cell motility, protein degradation, and stress responses make it a unique player in tumorigenesis. This guide provides a detailed comparison of two HDAC6 inhibitors, the well-characterized clinical candidate Ricolinostat (B612168) (ACY-1215) and the novel investigational compound Hdac6-IN-27.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical activity and documented therapeutic potential, supported by available experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound (compound 8C) | Ricolinostat (ACY-1215) |
| Development Stage | Preclinical (Investigational) | Clinical (Phase I/II trials completed) |
| Primary Indication | Investigated for antiparasitic activity | Investigated for various cancers, including multiple myeloma, lymphoma, and breast cancer |
| Selectivity | Highly selective for HDAC6 over HDAC1 | Highly selective for HDAC6 over class I HDACs |
| Published Cancer Data | No direct anti-cancer studies published | Extensive preclinical and clinical data in various cancer models |
Biochemical and Preclinical Performance: A Head-to-Head Comparison
While this compound is a novel compound with limited publicly available data in the context of cancer, its potent and selective inhibition of HDAC6 warrants a comparative analysis against the clinical-stage inhibitor, Ricolinostat.
Table 1: In Vitro HDAC Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Ricolinostat against various HDAC isoforms. Lower values indicate greater potency.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Data Source |
| This compound | 15.9 | 6180.2 | 136.5 | ~389-fold | [1] |
| Ricolinostat | 5 | 58 | >1000 (slight activity at 100 nM) | ~11.6-fold |
Note: Ricolinostat also shows inhibitory activity against HDAC2 and HDAC3 with IC50 values of 48 nM and 51 nM, respectively. It has minimal activity against other HDAC isoforms.
Table 2: Preclinical Anti-Cancer Activity of Ricolinostat
As there is no published data on the anti-cancer activity of this compound, this table focuses on the well-documented preclinical efficacy of Ricolinostat across various cancer types.
| Cancer Type | Model | Key Findings | Reference |
| Multiple Myeloma | In vitro & in vivo | Overcomes bortezomib (B1684674) resistance; synergistic with proteasome inhibitors.[2] | [2] |
| Lymphoma | In vitro & in vivo | Induces apoptosis; synergistic with bendamustine (B91647) and carfilzomib (B1684676).[3][4] | [3][4] |
| Breast Cancer | In vitro & in vivo | Sensitivity can be predicted by an "HDAC6 score"; clinical activity observed in combination with nab-paclitaxel.[5][6] | [5][6] |
Mechanism of Action: Targeting HDAC6 in Cancer
HDAC6's role in cancer progression is multifaceted. Its inhibition by agents like Ricolinostat has been shown to disrupt key oncogenic pathways. While the direct anti-cancer mechanism of this compound has not been elucidated, its potent HDAC6 inhibition suggests it may operate through similar pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments used to characterize HDAC6 inhibitors.
HDAC6 Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of test compounds.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and Ricolinostat in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, recombinant human HDAC6 enzyme, and the test compound or vehicle control.
-
Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.[7]
-
Detection: Incubate for a further 10-15 minutes at 37°C.[7] Measure the fluorescence using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ricolinostat for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Acetylated α-Tubulin
This technique is used to detect the level of acetylated α-tubulin, a key pharmacodynamic biomarker of HDAC6 inhibition.
Protocol:
-
Cell Lysis: Treat cancer cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., at a 1:1000 dilution). A total α-tubulin or GAPDH antibody should be used as a loading control.[9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound, Ricolinostat, or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.[3]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers or histopathology).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion and Future Directions
Ricolinostat has demonstrated a promising preclinical and clinical profile as a selective HDAC6 inhibitor for cancer therapy, with a well-defined mechanism of action and proven efficacy in various cancer models.[2][3][4] Its development provides a valuable benchmark for the evaluation of new HDAC6 inhibitors.
This compound has emerged as a potent and highly selective HDAC6 inhibitor in biochemical assays.[1] While its initial characterization has been in the context of antiparasitic activity, its impressive selectivity for HDAC6 over other HDAC isoforms, particularly HDAC1, suggests a potentially favorable therapeutic window with reduced off-target effects compared to less selective inhibitors.
Future research should focus on evaluating the anti-proliferative and pro-apoptotic effects of this compound in a panel of cancer cell lines. Direct, head-to-head preclinical studies with Ricolinostat would be invaluable to ascertain its relative potency and efficacy in cancer models. Investigating its in vivo efficacy and safety profile in xenograft models will be a critical next step to determine its potential as a novel therapeutic agent for cancer. The high selectivity of this compound may translate to an improved safety profile, a crucial aspect of advancing new cancer therapies.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro and in vivo interactions between the HDAC6 inhibitor ricolinostat (ACY1215) and the irreversible proteasome inhibitor carfilzomib in non-Hodgkin lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Network-based assessment of HDAC6 activity predicts preclinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]
Hdac6-IN-27 vs. Pan-HDAC Inhibitors: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for neurodegenerative diseases is increasingly focused on epigenetic modulation, with histone deacetylase (HDAC) inhibitors emerging as a promising class of compounds. While broad-spectrum pan-HDAC inhibitors have demonstrated neuroprotective effects, their lack of specificity can lead to off-target effects and cellular toxicity. This has driven the development of isoform-selective inhibitors, such as Hdac6-IN-27, which specifically targets HDAC6, a predominantly cytoplasmic enzyme with distinct roles in neuronal function. This guide provides an objective comparison of the selective HDAC6 inhibitor this compound and its class against pan-HDAC inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.
Potency and Selectivity: A Quantitative Comparison
The therapeutic window and potential for side effects of an HDAC inhibitor are largely dictated by its potency and selectivity profile. This compound and its close analog, Hdac6-IN-29, exhibit high potency for HDAC6 with remarkable selectivity over other HDAC isoforms. In contrast, pan-HDAC inhibitors, such as Vorinostat (SAHA), Panobinostat, and Trichostatin A (TSA), inhibit multiple HDACs across different classes.
| Inhibitor | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | Other HDACs (IC50, nM) |
| Hdac6-IN-29 | >1000 | >1000 | >1000 | 2.5 | >1000 (HDAC8) |
| Tubastatin A | 1900 | - | - | 15 | >1000-fold selective over other isoforms (except HDAC8)[1] |
| Vorinostat (SAHA) | 160 | 270 | 220 | 43 | Broad activity against other HDACs |
| Panobinostat | 3 | 4 | 6 | 17 | Broad activity against other HDACs |
| Trichostatin A (TSA) | 3 | 3 | 3 | 10 | Broad activity against other HDACs |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. Data for this compound is represented by its close analog, Hdac6-IN-29.
Mechanism of Action in Neuroprotection: A Tale of Two Pathways
The fundamental difference in the neuroprotective mechanisms of selective HDAC6 inhibitors and pan-HDAC inhibitors lies in their primary cellular targets and downstream signaling pathways.
This compound: Enhancing Microtubule Dynamics and Protein Clearance
This compound exerts its neuroprotective effects primarily through the hyperacetylation of non-histone cytoplasmic proteins. A key substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 leads to increased acetylation of α-tubulin, which enhances the stability and flexibility of microtubules. This is crucial for maintaining proper axonal transport, a process often impaired in neurodegenerative diseases, ensuring the efficient delivery of essential cargoes like mitochondria and synaptic vesicles. Furthermore, HDAC6 is involved in the clearance of misfolded protein aggregates through autophagy. By inhibiting HDAC6, this compound can facilitate the removal of toxic protein aggregates, a common pathological hallmark of many neurodegenerative disorders.
Pan-HDAC Inhibitors: Broad Transcriptional Reprogramming
Pan-HDAC inhibitors, due to their broad-spectrum activity against nuclear HDACs (primarily Class I), induce widespread histone hyperacetylation. This leads to a more relaxed chromatin structure, facilitating the transcription of a multitude of genes, including those involved in neuroprotective pathways. These can include genes encoding for neurotrophic factors, anti-apoptotic proteins, and antioxidants. However, this widespread gene activation can also have unintended consequences, including the expression of pro-apoptotic genes, which may contribute to their observed cellular toxicity at higher concentrations.
Comparative Neuroprotective Efficacy and Toxicity
Direct comparative studies providing quantitative data on the neuroprotective efficacy of this compound versus pan-HDAC inhibitors are emerging. However, studies using the well-characterized selective HDAC6 inhibitor Tubastatin A provide valuable insights.
In a model of oxidative stress-induced neuronal death, the selective HDAC6 inhibitor Tubastatin A conferred dose-dependent protection to primary cortical neurons, with near-complete protection at 10 µM.[2] Importantly, Tubastatin A itself showed no neuronal toxicity at the tested concentrations. In contrast, the pan-HDAC inhibitor Trichostatin A (TSA) was only moderately neuroprotective at a low concentration (0.5 µM), with its protective effect diminishing at higher concentrations due to dose-dependent neurotoxicity.[2] This suggests that the neurotoxicity observed with pan-HDAC inhibitors is likely due to the inhibition of other HDACs, particularly Class I, and not an inherent property of HDAC inhibition itself.[3]
| Feature | This compound (and selective HDAC6 inhibitors) | Pan-HDAC Inhibitors |
| Primary Target | Cytoplasmic α-tubulin, other non-histone proteins | Nuclear histones, some cytoplasmic proteins |
| Primary Mechanism | Enhanced microtubule stability, improved axonal transport, increased protein aggregate clearance | Broad changes in gene expression |
| Neuroprotective Efficacy | Demonstrated in various models of neurodegeneration | Demonstrated in various models, but can be dose-limited |
| Toxicity Profile | Generally low neuronal toxicity observed in preclinical studies[2][3] | Can exhibit dose-dependent neurotoxicity[2] |
| Therapeutic Window | Potentially wider due to higher selectivity | Potentially narrower due to off-target effects |
Experimental Protocols
In Vitro Model of Oxidative Stress-Induced Neurodegeneration
This protocol is adapted from studies evaluating the neuroprotective effects of HDAC inhibitors against homocysteic acid (HCA)-induced oxidative stress in primary cortical neurons.[2]
1. Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains.
-
Plate dissociated neurons on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Maintain cultures at 37°C in a humidified 5% CO2 incubator.
2. Induction of Oxidative Stress:
-
On day in vitro (DIV) 7, treat the neuronal cultures with homocysteic acid (HCA) to induce glutathione (B108866) depletion and oxidative stress. The final concentration of HCA will need to be optimized for the specific cell type and density.
3. HDAC Inhibitor Treatment:
-
Co-treat the neurons with varying concentrations of this compound or a pan-HDAC inhibitor (e.g., Vorinostat) at the same time as HCA addition. Include a vehicle control (e-g-, DMSO).
4. Assessment of Neuroprotection (24 hours post-treatment):
-
Cell Viability Assay: Use a lactate (B86563) dehydrogenase (LDH) assay to measure cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
-
Apoptosis Assay: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells with fragmented DNA.
-
Immunocytochemistry: Stain for neuronal markers like MAP2 or β-III tubulin to visualize neuronal morphology and assess cell survival.
Western Blot for α-Tubulin Acetylation
This protocol is a standard method to assess the pharmacodynamic effect of HDAC6 inhibitors.
1. Cell Lysis:
-
Treat neuronal cells with this compound or a pan-HDAC inhibitor for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin.
-
Incubate with a primary antibody against total α-tubulin or a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Densitometry Analysis:
-
Quantify the band intensities and normalize the level of acetylated-α-tubulin to total α-tubulin or the loading control.
Conclusion
The selective inhibition of HDAC6 with compounds like this compound presents a targeted and potentially safer approach to neuroprotection compared to the broad-spectrum activity of pan-HDAC inhibitors. By specifically modulating cytoplasmic pathways involved in microtubule dynamics and protein clearance, selective HDAC6 inhibitors may avoid the nuclear-mediated transcriptional side effects and associated toxicity of pan-HDAC inhibitors. The quantitative data on selectivity and the qualitative evidence from neuroprotection assays strongly suggest that the development of isoform-specific HDAC6 inhibitors is a promising avenue for novel therapeutics in neurodegenerative diseases. Further direct comparative studies are warranted to fully elucidate the quantitative differences in neuroprotective efficacy and to advance these targeted therapies toward clinical applications.
References
- 1. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Inhibitors: Hdac6-IN-27 vs. Nexturastat A
In the landscape of epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and parasitic infections. Its primary cytoplasmic localization and role in regulating key cellular processes through deacetylation of non-histone proteins like α-tubulin and Hsp90 distinguish it from other HDAC isoforms. This guide provides a head-to-head comparison of two selective HDAC6 inhibitors, Hdac6-IN-27 and Nexturastat A, to assist researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Introduction to the Compounds
This compound , also identified as compound 8C, is a selective HDAC6 inhibitor with demonstrated potent antiparasitic effects. Its selectivity for HDAC6 over other HDAC isoforms, particularly HDAC1 and HDAC8, makes it a valuable tool for studying the specific roles of HDAC6 in various pathological contexts.
Nexturastat A is another potent and selective HDAC6 inhibitor that has been more extensively characterized in cancer models. It has shown efficacy in both in-vitro and in-vivo settings, particularly in multiple myeloma and melanoma. Its mechanism of action is tied to the disruption of cancer cell proliferation, survival, and tumor growth.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and Nexturastat A, focusing on their inhibitory potency and selectivity against various HDAC isoforms.
| Parameter | This compound | Nexturastat A | Reference |
| HDAC6 IC50 | 15.9 nM | 5 nM | [1] |
| HDAC1 IC50 | 6180.2 nM | >1000-fold less active than against HDAC6 | [1][2] |
| HDAC8 IC50 | 136.5 nM | Not specified in the provided results | [1] |
| Selectivity (HDAC1 vs HDAC6) | ~389-fold | >1000-fold | [1][2] |
| Selectivity (HDAC8 vs HDAC6) | ~8.6-fold | Not specified in the provided results | [1] |
| Cellular Activity | Potent antiparasitic effects | Antiproliferative in melanoma (GI50 = 14.3 μM) and multiple myeloma cells | [1][3] |
Mechanism of Action and Signaling Pathways
Both this compound and Nexturastat A exert their effects by inhibiting the deacetylase activity of HDAC6. This leads to the hyperacetylation of its substrates, most notably α-tubulin and the heat shock protein 90 (Hsp90).
Caption: Inhibition of HDAC6 by this compound or Nexturastat A leads to hyperacetylation of α-tubulin and Hsp90, impacting microtubule stability and protein degradation pathways.
Experimental Protocols
While specific, detailed protocols for every cited experiment are proprietary to the original researchers, this section outlines the general methodologies used to obtain the comparative data.
HDAC Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified HDAC enzymes.
General Protocol:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8) are incubated with a fluorogenic acetylated peptide substrate.
-
A dilution series of the inhibitor (this compound or Nexturastat A) is added to the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: A simplified workflow for determining the IC50 of HDAC inhibitors.
Cell Viability and Proliferation Assays
Objective: To assess the effect of the inhibitors on the viability and growth of cancer cells.
General Protocol (e.g., MTT or CCK-8 assay):
-
Cancer cell lines (e.g., B16 melanoma, multiple myeloma cells) are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of the inhibitor or a vehicle control.
-
Cells are incubated for a specified duration (e.g., 48 or 72 hours).
-
A reagent (e.g., MTT, CCK-8) is added to each well. This reagent is converted into a colored product by metabolically active cells.
-
After a further incubation period, the absorbance of the colored product is measured using a spectrophotometer.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) can then be calculated.
Western Blotting for Acetylated Proteins
Objective: To detect the levels of acetylated α-tubulin and other proteins in cells treated with HDAC6 inhibitors.
General Protocol:
-
Cells are treated with the HDAC6 inhibitor or a control for a specific time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for acetylated α-tubulin or another target protein. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The intensity of the bands is quantified to determine the relative protein levels.
In-Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Protocol:
-
Immunocompromised mice are subcutaneously injected with cancer cells to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the HDAC6 inhibitor (e.g., Nexturastat A) via a specific route (e.g., intraperitoneal injection or oral gavage) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor size is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treatment and control groups.
Caption: Logical flow for assessing the in-vivo anti-tumor activity of an HDAC6 inhibitor.
Summary and Conclusion
Both this compound and Nexturastat A are potent and selective inhibitors of HDAC6.
-
Nexturastat A is a well-established tool for cancer research, with demonstrated in-vitro and in-vivo activity against melanoma and multiple myeloma. Its high selectivity for HDAC6 over class I HDACs makes it suitable for studies aiming to dissect the specific roles of HDAC6 in oncology.
-
This compound presents a promising profile with good potency and selectivity. Its highlighted antiparasitic activity suggests its utility in infectious disease research, a less explored area for HDAC6 inhibitors.
The choice between these two inhibitors will largely depend on the specific research application. For cancer-focused studies, the extensive characterization of Nexturastat A provides a solid foundation. For investigations into the role of HDAC6 in parasitic diseases, this compound is a clear candidate for further exploration. As with any research tool, it is crucial to consider the specific experimental context and to validate the inhibitor's activity and selectivity in the chosen system.
References
Efficacy of HDAC6 Inhibitors in Patient-Derived Xenograft Models: A Comparative Guide
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes implicated in cancer progression, including cell motility, protein quality control, and angiogenesis. Unlike other HDACs that primarily act on nuclear histones, HDAC6's main substrates are non-histone proteins such as α-tubulin and Hsp90. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical studies as they better recapitulate the heterogeneity and microenvironment of human cancers compared to traditional cell line-derived xenografts. This guide provides a comparative overview of the efficacy of prominent HDAC6 inhibitors in PDX and other xenograft models, presenting available experimental data and methodologies.
While information on the specific compound "Hdac6-IN-27" is not available in the public domain, this guide focuses on other well-characterized HDAC6 inhibitors, including the selective inhibitors Ricolinostat (ACY-1215) and Tubastatin A, as well as pan-HDAC inhibitors with significant activity against HDAC6, such as Panobinostat (B1684620) and Vorinostat, for which in vivo efficacy data in xenograft models have been published.
Comparative Efficacy of HDAC Inhibitors in Xenograft Models
The following table summarizes the in vivo efficacy of selected HDAC inhibitors in various cancer xenograft models. It is important to note that while the preference is for PDX models, data from cell line-derived xenograft (CDX) models are also included to provide a broader preclinical context.
| Inhibitor | Cancer Type | Xenograft Model Type | Dosage and Administration | Key Efficacy Results |
| Ricolinostat (ACY-1215) | Multiple Myeloma | Cell line-derived (in combination with Carfilzomib) | 50 mg/kg | Significantly suppressed tumor growth and increased survival in a mantle cell lymphoma xenograft model when combined with carfilzomib.[1] |
| Tubastatin A | Lung Cancer | Murine lung tumor model | Not specified | Assisted in overcoming established radioresistance.[2] |
| Panobinostat | Diffuse Intrinsic Pontine Glioma (DIPG) | Patient-derived orthotopic xenograft | 10 or 20 mg/kg (daily) | Temporarily slowed tumor growth in H3.3-K27M-mutant models; however, prolonged treatment led to toxicity and did not significantly extend overall survival.[3][4] |
| Panobinostat | Gastrointestinal Stromal Tumor (GIST) | Patient-derived xenograft and cell line-derived | 10 mg/kg (daily, i.p.) | Rapid tumor regression, necrosis, apoptosis, and a significant decline in cell proliferation.[5][6] |
| Vorinostat | Epidermoid Squamous Cell Carcinoma | Cell line-derived | 100 mg/kg (i.p.) | Reduced human xenograft tumor growth, impaired proliferation, and induced apoptosis.[7] |
| Vorinostat | Neuroblastoma | Cell line-derived (in combination with Sirolimus) | 25 mg/kg (i.p., 3 times a week) | Combination treatment significantly reduced xenograft tumor growth.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for establishing a patient-derived xenograft model and for conducting an in vivo efficacy study.
Protocol for Establishment of an Orthotopic Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
This protocol is a synthesized example based on established methodologies.[9][10][11][12][13]
-
Tumor Tissue Acquisition: Freshly resected pancreatic tumor tissue is obtained from consenting patients under sterile conditions.
-
Tissue Processing: The tumor tissue is washed with a sterile saline solution containing antibiotics. A small portion is reserved for histopathological analysis and molecular characterization. The remaining tissue is mechanically minced into small fragments (1-2 mm³).
-
Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are anesthetized. A small incision is made in the left abdominal flank to expose the pancreas. A small pocket is created in the pancreatic parenchyma, and a single tumor fragment is inserted. The pancreas is then returned to the abdominal cavity, and the incision is sutured.
-
Tumor Growth Monitoring: Tumor engraftment and growth are monitored weekly by palpation or non-invasive imaging techniques (e.g., ultrasound or bioluminescence imaging if tumor cells were transduced with a luciferase reporter gene).
-
Passaging: Once the primary tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is excised. The tumor tissue is then processed and implanted into a new cohort of mice for expansion.
General Protocol for an In Vivo Efficacy Study in a PDX Model
-
Animal Model: Mice bearing established patient-derived tumors of a suitable size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Drug Formulation and Administration: The HDAC6 inhibitor is formulated in an appropriate vehicle. The drug is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study to assess treatment-related toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive morbidity. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Experimental Workflow for PDX-Based Drug Efficacy Studies
Caption: Workflow for establishing and utilizing PDX models for in vivo drug efficacy studies.
HDAC6 Signaling Pathways in Cancer
Caption: Simplified diagram of HDAC6 signaling pathways in cancer.
References
- 1. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
- 4. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High efficacy of panobinostat towards human gastrointestinal stromal tumors in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Data from High Efficacy of Panobinostat Towards Human Gastrointestinal Stromal Tumors in a Xenograft Mouse Model - Clinical Cancer Research - Figshare [figshare.com]
- 7. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of HDAC6 Inhibitors: A Framework for Evaluating Hdac6-IN-27 against ACY-1215
For the attention of researchers, scientists, and drug development professionals, this guide provides a structured framework for the comparative analysis of histone deacetylase 6 (HDAC6) inhibitors. As a case study, we will focus on the well-characterized inhibitor ACY-1215 (Ricolinostat) and provide a template for comparing it with a novel or less-characterized compound, here denoted as Hdac6-IN-27.
Initial literature searches did not yield specific public data for a compound designated "this compound." Therefore, this guide is presented as a template to be populated with experimental data for this compound as it becomes available. The information provided for ACY-1215 is based on published scientific literature.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein trafficking, degradation of misfolded proteins, cell migration, and microtubule dynamics. Its substrates are predominantly non-histone proteins such as α-tubulin and HSP90. The dysregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy.
ACY-1215 (Ricolinostat) is a first-in-class, orally bioavailable, selective HDAC6 inhibitor that has been evaluated in numerous preclinical and clinical studies. A thorough comparison of a new inhibitor like this compound with an established compound such as ACY-1215 is essential to delineate its unique properties and potential therapeutic advantages.
Data Presentation: A Comparative Overview
Effective comparison requires the systematic presentation of quantitative data. The following tables provide a structure for summarizing the key biochemical, in vitro, and in vivo properties of this compound and ACY-1215.
Table 1: Biochemical and Biophysical Properties
| Property | This compound | ACY-1215 (Ricolinostat) |
| Molecular Weight | Data not available | 433.5 g/mol |
| Chemical Formula | Data not available | C₂₄H₂₇N₅O₃ |
| Mechanism of Inhibition | Data not available | Reversible, potent inhibitor |
| HDAC6 IC₅₀ | Data not available | ~5 nM |
Table 2: In Vitro Selectivity Profile (IC₅₀ in nM)
| HDAC Isoform | This compound | ACY-1215 (Ricolinostat) |
| HDAC1 | Data not available | ~58 nM |
| HDAC2 | Data not available | ~48 nM |
| HDAC3 | Data not available | ~51 nM |
| HDAC6 | Data not available | 5 nM[1] |
| HDAC8 | Data not available | ~100 nM |
| Other HDACs (4, 5, 7, 9, 11) | Data not available | >1000 nM |
| Sirtuins (SIRT1, SIRT2) | Data not available | >1000 nM |
Table 3: Cellular Activity in Cancer Cell Lines
| Assay | Cell Line | This compound | ACY-1215 (Ricolinostat) |
| Anti-proliferative Activity (IC₅₀) | Multiple Myeloma (e.g., MM.1S) | Data not available | ~2-8 µM[2] |
| Induction of Apoptosis | Various | Data not available | Induces apoptosis via caspase activation[3] |
| α-tubulin Acetylation (EC₅₀) | Various | Data not available | Potent induction at low nanomolar concentrations |
| Histone H3 Acetylation (EC₅₀) | Various | Data not available | Minimal effect at concentrations that potently inhibit HDAC6[2] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of findings. Below are standard protocols for key experiments used to characterize and compare HDAC6 inhibitors.
HDAC Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of recombinant human HDAC isoforms.
Methodology:
-
Enzymes: Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc.
-
Substrate: A fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Procedure:
-
Prepare a serial dilution of the test compounds (this compound and ACY-1215).
-
In a 96-well plate, add the HDAC enzyme, the assay buffer, and the test compound.
-
Incubate for a specified time at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
After a set incubation period, add a developer solution (e.g., trypsin with trichostatin A to stop the HDAC reaction) to cleave the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Target Engagement
Objective: To assess the intracellular activity and selectivity of the inhibitors by measuring the acetylation of HDAC6-specific (α-tubulin) and non-specific (histone H3) substrates.
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or ACY-1215 for a defined period (e.g., 24 hours).
-
Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-histone H3, total histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Densitometrically quantify the protein bands and normalize the acetylated protein levels to the total protein levels.
Cell Viability/Proliferation Assay
Objective: To evaluate the effect of the inhibitors on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or ACY-1215.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the reagent to the wells to measure ATP levels, which correlate with cell viability, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ values from the dose-response curves.
Mandatory Visualizations
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
Caption: Simplified signaling pathway of HDAC6 and its inhibition.
Caption: Experimental workflow for comparing HDAC6 inhibitors.
Concluding Remarks
The systematic comparison of a novel HDAC6 inhibitor, such as the hypothetical this compound, with the well-established ACY-1215 is fundamental for its preclinical and clinical development. This guide provides a robust framework for such a comparative analysis, emphasizing structured data presentation, detailed experimental protocols, and clear visual representations of the underlying biological principles and workflows. By populating the provided templates with empirical data for this compound, researchers can effectively delineate its potency, selectivity, and cellular effects in relation to ACY-1215, thereby elucidating its potential as a novel therapeutic agent.
References
Hdac6-IN-27: A Head-to-Head Comparison with Established HDAC6 Tool Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-27, with widely used tool compounds: Tubastatin A, Ricolinostat, and Nexturastat A. The information presented is based on available experimental data to assist researchers in selecting the most appropriate compound for their specific experimental needs.
At a Glance: Comparative Overview of HDAC6 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound against established HDAC6 inhibitors. This data is critical for understanding the inhibitor's specificity and potential for off-target effects.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | 15.9[1] | 6180.2[1] | 136.5[1] | ~389 |
| Tubastatin A | 15[2] | >10,000[3] | 854[4] | >667 |
| Ricolinostat (ACY-1215) | 5[5][6] | 58[7] | 100[6] | ~12 |
| Nexturastat A | 5[8] | 3000 | 6900 | 600 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes. A direct head-to-head experimental comparison of this compound against a full panel of HDAC isoforms has not been identified in the public domain.
In-Depth Compound Analysis
This compound
This compound is a recently identified HDAC inhibitor with potent activity against HDAC6.[1] With an IC50 of 15.9 nM for HDAC6, it demonstrates strong potential for selective inhibition.[1] Its selectivity over HDAC1 is significant (~389-fold), suggesting minimal off-target effects on this critical Class I HDAC.[1] However, its activity against HDAC8 (IC50 of 136.5 nM) is more pronounced compared to Tubastatin A and Nexturastat A, a factor to consider in experimental design.[1]
Tubastatin A
Tubastatin A is a well-established and highly selective HDAC6 inhibitor, often used as a benchmark tool compound.[2] It exhibits excellent selectivity against most other HDAC isoforms, with over 1000-fold selectivity against all isoforms except for HDAC8, where the selectivity is approximately 57-fold.[2] Its high selectivity makes it a valuable tool for specifically probing the function of HDAC6 in various biological systems.
Ricolinostat (ACY-1215)
Ricolinostat is another potent and selective HDAC6 inhibitor that has been evaluated in clinical trials.[5][6] It displays a strong inhibitory activity against HDAC6 with an IC50 of 5 nM.[5][6] While highly potent, it shows lower selectivity against Class I HDACs (HDAC1, 2, and 3) compared to Tubastatin A and this compound, with a selectivity of approximately 10 to 12-fold.[6][7]
Nexturastat A
Nexturastat A is a potent HDAC6 inhibitor with an IC50 of 5 nM.[8] It demonstrates high selectivity for HDAC6 over Class I HDACs, with a reported 600-fold less activity against HDAC1. This compound has been shown to have anti-proliferative activity in various cancer cell lines.[8]
Experimental Methodologies
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
In Vitro HDAC6 Enzymatic Assay (Fluorogenic)
This assay is fundamental for determining the potency (IC50) of inhibitors against recombinant HDAC6 enzyme.
Principle: The assay measures the enzymatic activity of HDAC6 using a fluorogenic substrate. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer (e.g., Trypsin)
-
Test compounds (this compound and tool compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the desired concentration in assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted compounds. Add the diluted HDAC6 enzyme to all wells except the negative control.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate as required.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Acetylated α-Tubulin
This assay is used to confirm the target engagement of HDAC6 inhibitors in a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.
Principle: Cells are treated with the HDAC6 inhibitor, leading to an accumulation of acetylated α-tubulin. Cell lysates are then analyzed by Western blot using an antibody specific to acetylated α-tubulin.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding.
Caption: Key cytoplasmic signaling pathways regulated by HDAC6.
Caption: General workflow for evaluating the efficacy of HDAC6 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. avstera.com [avstera.com]
- 5. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Performance Analysis of HDAC6 Inhibitors: A Guide to Replicating Published Data with Hdac6-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1][2] Its primary role in deacetylating non-histone proteins like α-tubulin and Hsp90 distinguishes it from other HDAC isoforms and makes it a focal point for the development of selective inhibitors.[3] This guide provides a framework for comparing the performance of the novel inhibitor, Hdac6-IN-27, against other well-characterized HDAC6 inhibitors.
Note on this compound: As of this publication, there is no publicly available data for a compound designated "this compound." The following guide is a template populated with representative data from established HDAC6 inhibitors to illustrate how researchers can structure their findings and compare this compound's performance once experimental data is available.
Comparative Efficacy of HDAC6 Inhibitors
The following tables summarize the in vitro potency and cellular activity of several known HDAC6 inhibitors. Researchers can use this format to benchmark the performance of this compound.
Table 1: In Vitro Inhibitory Activity against HDAC Isoforms
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 Selectivity (fold vs. HDAC1) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Tubastatin A | 15 | >10,000 | >10,000 | >10,000 | >667 |
| ACY-1215 (Ricolinostat) | 5 | 60 | 70 | 65 | 12 |
| WT161 | 0.40 | - | - | 51.61 | 129 |
| ITF3756 | Potent and selective | - | - | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Selectivity is calculated as the ratio of IC50 for HDAC1 to HDAC6.
Table 2: Cellular Activity of HDAC6 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | e.g., HeLa, MM.1S | Western Blot | Acetylated α-tubulin | Data to be determined |
| Western Blot | Acetylated Histone H3 | Data to be determined | ||
| MTT Assay | Cell Viability (IC50) | Data to be determined | ||
| Tubastatin A | HeLa | Western Blot | Acetylated α-tubulin | Increased acetylation |
| Western Blot | Acetylated Histone H3 | No significant change | ||
| ACY-1215 (Ricolinostat) | MM.1S | MTT Assay | Cell Viability (IC50) | ~2.5 µM |
| WT161 | MM.1S | Western Blot | Acetylated α-tubulin | Increased acetylation |
| MTT Assay | Cell Viability (IC50) | ~1 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to characterize HDAC6 inhibitors.
In Vitro HDAC Activity Assay
This assay quantifies the enzymatic activity of purified HDAC proteins in the presence of an inhibitor.
-
Reagents: Recombinant human HDAC enzymes (HDAC1, HDAC6, etc.), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), developer solution, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and the test inhibitor (this compound) at various concentrations.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the inhibitor dilutions.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubate for a set duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for a final period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Acetylation Assay (Western Blot)
This method assesses the ability of an inhibitor to induce the acetylation of HDAC6 substrates within a cellular context.
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, acetylated Histone H3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein or loading control.
Visualizing Pathways and Workflows
HDAC6 Signaling Pathway
The following diagram illustrates some of the key substrates and downstream effects of HDAC6 activity. Inhibition of HDAC6 is expected to reverse these deacetylation events.
Caption: Key substrates and cellular functions regulated by HDAC6 deacetylation activity.
Experimental Workflow for this compound Characterization
This workflow outlines the key steps in evaluating a novel HDAC6 inhibitor.
Caption: Workflow for characterizing the potency and selectivity of this compound.
Logical Comparison of HDAC6 Inhibitors
This diagram presents a logical framework for comparing key attributes of different HDAC6 inhibitors.
Caption: A logical structure for comparing key features of HDAC6 inhibitors.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Hdac6-IN-27
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like Hdac6-IN-27 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a histone deacetylase (HDAC) inhibitor. In the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, these procedures are based on best practices for similar HDAC inhibitors and general guidelines for hazardous chemical waste.[1][2] It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements to ensure full compliance with all federal, state, and local regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | Double chemotherapy gloves, impervious gown, N95 or higher respirator, eye protection (safety goggles), face shield.[3] |
| Solution Preparation | Double chemotherapy gloves, impervious gown, eye protection (safety goggles).[3] |
| Cell Culture Application | Chemotherapy gloves, lab coat.[3] |
| Waste Disposal | Double chemotherapy gloves, impervious gown, eye protection (safety goggles).[3] |
Note: It is recommended that all gloves be ASTM D6978 rated chemotherapy gloves.[3]
Hazard Identification and Precautionary Measures
Table 2: Potential Hazards and Precautionary Statements
| Hazard Class | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] |
Step-by-Step Disposal Protocol
The proper segregation and disposal of this compound and contaminated materials are critical to prevent environmental contamination and accidental exposure.[3]
-
Waste Identification and Classification : Treat all this compound waste as hazardous chemical waste.[1]
-
Waste Collection and Segregation :
-
Solid Waste : Collect unused or expired this compound powder and contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste : If this compound is in a solvent, collect it in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Contaminated Labware : Place items such as pipette tips and tubes into a designated hazardous waste container immediately after use.[3]
-
Contaminated PPE : Dispose of all contaminated PPE as hazardous waste. Do not discard in regular trash.[3]
-
-
Container Labeling and Storage :
-
Clearly label all hazardous waste containers with "Hazardous Waste" and the chemical name "this compound."
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
Ensure waste containers are kept closed at all times, except when adding waste.[1]
-
-
Disposal of Empty Containers :
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing and air-drying in a ventilated area, the container may be disposed of in regular laboratory trash with the label defaced or removed.[1]
-
-
Contacting Waste Management :
-
Once the waste container is full, contact your institution's EHS or hazardous waste management department to arrange for pickup and proper disposal.
-
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Personal protective equipment for handling Hdac6-IN-27
This document provides crucial safety protocols and logistical procedures for the handling and disposal of Hdac6-IN-27. It is intended for researchers, scientists, and professionals in drug development who may work with this potent and selective HDAC6 inhibitor. Adherence to these guidelines is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Physicochemical Data
This compound is a potent small molecule inhibitor intended for research use only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous hydroxamate-based HDAC inhibitors, such as SAHA (Vorinostat), indicate that compounds in this class may present significant health risks.[1][2] Users must handle this compound as a potentially hazardous substance.
Assumed Hazards Based on Class:
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[1] Similar compounds are suspected of causing genetic defects and may damage fertility or an unborn child.[1][2] Prolonged or repeated exposure could cause organ damage.[1]
-
Physical State: Typically a solid powder, which can create an inhalation hazard if dust is generated.[3]
Quantitative Data Summary Below is a summary of available data for this compound and a representative compound, SAHA (Vorinostat), for hazard comparison.
| Property | This compound | SAHA (Vorinostat) - Reference Compound |
| CAS Number | 2758023-91-3 | 149647-78-9[1] |
| Molecular Formula | C₁₅H₁₅N₃O₄ | C₁₄H₂₀N₂O₃[1] |
| Molecular Weight | 301.30 g/mol | 264.32 g/mol [1] |
| Appearance | Solid | Solid[1] |
| Primary Hazards | (Not specified) | Germ cell mutagenicity (Cat. 2), Reproductive toxicity (Cat. 1B), STOT RE (Cat. 1)[1] |
| Storage Temperature | Powder: -20°CIn solvent: -80°C | Store locked up[2] |
Personal Protective Equipment (PPE)
A risk assessment must be conducted before handling. However, the minimum required PPE for any manipulation of this compound, whether in solid or solution form, is detailed below.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles marked with "Z87".[4] A full-face shield should be worn over goggles when there is a significant risk of splashing.[5] | Protects eyes from dust particles and chemical splashes.[5] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum).[4][5] Double-gloving is strongly recommended when handling the neat compound or concentrated solutions.[3][5] | Prevents dermal absorption.[5] Nitrile gloves provide good protection against incidental chemical exposure.[4] |
| Body Protection | A fully-fastened laboratory coat. A disposable, fluid-resistant gown with long sleeves is recommended when handling larger quantities or during procedures with high splash risk.[3][5] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood. If weighing or handling powders outside of a containment device, a NIOSH-approved N95 or higher-rated respirator is mandatory.[3][5] | Prevents inhalation of aerosolized powder, which is a primary exposure route.[3] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
Protocol for Handling Solid Compound:
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and decontaminated. Post a warning sign indicating that a potent compound is in use.
-
Don PPE: Put on all required PPE as specified in the table above, including double gloves.
-
Weighing: Perform all weighing operations on a tared weigh paper or in a disposable weigh boat within the fume hood. Use a spatula to handle the powder and avoid generating dust.[3] Do not tap the container.
-
Closing: After weighing, securely close the primary container of this compound.
-
Cleanup: Decontaminate the spatula and the balance area. Dispose of the weigh paper/boat as contaminated solid waste.
Protocol for Preparing Solutions:
-
Preparation: Follow steps 1 and 2 from the solid handling protocol.
-
Solubilization: Place the vessel containing the weighed this compound powder inside the fume hood. Slowly add the desired solvent to the powder to prevent splashing.[3]
-
Mixing: Cap the vessel and mix using a vortex or sonicator until the compound is fully dissolved.
-
Storage: Store the resulting solution in a clearly labeled, sealed container at the appropriate temperature (-80°C is common for stock solutions).
Emergency and Disposal Plan
Emergency Procedures: Spills and Exposure
| Emergency Type | Immediate Action Plan |
| Minor Spill (Solid) | 1. Alert others in the area. 2. Gently cover the spill with absorbent pads to avoid raising dust. 3. Wet the absorbent material with a suitable solvent (e.g., 70% ethanol) to dampen the powder. 4. Carefully collect all material using forceps and place it into a sealed container for hazardous waste.[7][8] 5. Decontaminate the area with an appropriate cleaning agent. |
| Personal Exposure | Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[7][9] Ingestion/Inhalation: Move to fresh air. SEEK IMMEDIATE MEDICAL ATTENTION for any exposure route. Provide the SDS or chemical name to medical personnel.[10] |
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste and segregated from general lab trash.[3]
| Waste Stream | Disposal Procedure |
| Unused Compound & Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name "this compound," and the primary hazard(s) (e.g., "Toxic"). |
| Contaminated Labware (Solid) | All disposable items (gloves, pipette tips, tubes, gowns, weigh boats) that have come into contact with this compound must be placed in a designated hazardous waste container lined with a heavy-duty plastic bag.[3] |
| Contaminated Labware (Glass) | Reusable glassware should be decontaminated by rinsing with a suitable solvent three times. The first two rinses must be collected and disposed of as hazardous liquid waste.[3] After decontamination, glassware can be washed normally. |
| Empty Primary Container | The empty manufacturer's vial or container must be triple-rinsed with a suitable solvent. Collect all rinsate as hazardous liquid waste. After rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for rinsed glass or plastic.[3] |
Workflow Visualization
The following diagram outlines the complete handling and disposal workflow for this compound, from receipt of the compound to the final disposal of all associated waste streams.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. students.umw.edu [students.umw.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
